molecular formula C6H10Cl2N2O B13247150 (5-Aminopyridin-3-yl)methanol dihydrochloride

(5-Aminopyridin-3-yl)methanol dihydrochloride

カタログ番号: B13247150
分子量: 197.06 g/mol
InChIキー: TUMQRBPGRGHDCD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(5-Aminopyridin-3-yl)methanol dihydrochloride is a useful research compound. Its molecular formula is C6H10Cl2N2O and its molecular weight is 197.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-Aminopyridin-3-yl)methanol dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Aminopyridin-3-yl)methanol dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C6H10Cl2N2O

分子量

197.06 g/mol

IUPAC名

(5-aminopyridin-3-yl)methanol;dihydrochloride

InChI

InChI=1S/C6H8N2O.2ClH/c7-6-1-5(4-9)2-8-3-6;;/h1-3,9H,4,7H2;2*1H

InChIキー

TUMQRBPGRGHDCD-UHFFFAOYSA-N

正規SMILES

C1=C(C=NC=C1N)CO.Cl.Cl

製品の起源

United States
Foundational & Exploratory

Therapeutic potential of (5-Aminopyridin-3-yl)methanol dihydrochloride in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Therapeutic Potential of (5-Aminopyridin-3-yl)methanol Dihydrochloride in Drug Discovery

Abstract

The aminopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile role in the development of novel therapeutics.[1][2][3] This technical guide provides a comprehensive exploration of the therapeutic potential of a specific, yet under-explored derivative, (5-Aminopyridin-3-yl)methanol dihydrochloride. While direct extensive research on this particular molecule is nascent, this document synthesizes the wealth of knowledge surrounding the aminopyridine class to project its potential applications, outline a strategic drug discovery workflow, and provide detailed experimental protocols for its evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new chemical entities for challenging therapeutic targets.

Introduction: The Prominence of the Aminopyridine Scaffold

Aminopyridines are a class of heterocyclic organic compounds that have garnered significant attention in drug discovery due to their unique structural and electronic properties.[3] The presence of the amino group and the nitrogen atom within the pyridine ring allows for a diverse range of non-covalent interactions with biological targets, including hydrogen bonding, and metal coordination. This versatility has led to the successful development of numerous FDA-approved drugs containing the aminopyridine moiety for a wide array of indications, including cancer, inflammatory diseases, and neurological disorders.[3][4]

The general advantages of incorporating an aminopyridine scaffold in drug candidates include:

  • Improved Physicochemical Properties: The basicity of the pyridine nitrogen can enhance aqueous solubility, a critical factor for oral bioavailability.[1]

  • Versatile Synthetic Handles: The amino and pyridine groups provide reactive sites for straightforward chemical modification, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[2]

  • Privileged Structural Motif: The aminopyridine core is a "privileged scaffold," meaning it is capable of binding to multiple, unrelated classes of biological targets with high affinity.

This guide will now focus on the specific potential of (5-Aminopyridin-3-yl)methanol dihydrochloride, extrapolating from the known successes of its chemical relatives.

Physicochemical Properties and Structural Analysis of (5-Aminopyridin-3-yl)methanol Dihydrochloride

While extensive experimental data for this specific molecule is not widely published, we can infer its key properties based on its structure. The dihydrochloride salt form suggests good water solubility, which is advantageous for formulation and in vitro assays.

PropertyPredicted Value/CharacteristicSource
Molecular Formula C6H10Cl2N2OInferred
Molecular Weight 197.06 g/mol Inferred
Appearance Likely a white to off-white crystalline solidGeneral knowledge
Solubility High in aqueous solutions and polar organic solvents like DMSO and methanol.Inferred from salt form
pKa The pyridine nitrogen will have a pKa in the range of 5-7, and the amino group will have a pKa around 3-5.General knowledge

Structural Features and Their Implications:

  • 3,5-Substitution Pattern: This substitution pattern on the pyridine ring provides a distinct vector for substituent placement, influencing the molecule's shape and interaction with target proteins.

  • Methanol Group: The hydroxymethyl group can act as both a hydrogen bond donor and acceptor, potentially contributing to target binding affinity and specificity. It also provides a further point for chemical modification.

  • Amino Group: The amino group is a key hydrogen bond donor and can be crucial for anchoring the molecule in a binding pocket.

Potential Therapeutic Targets and Indications

Based on the known biological activities of other aminopyridine derivatives, (5-Aminopyridin-3-yl)methanol dihydrochloride holds potential in several therapeutic areas.

Kinase Inhibition

A significant number of aminopyridine-based compounds have been developed as potent and selective kinase inhibitors.[4][5] Kinases are a large family of enzymes that play a central role in cellular signaling and are frequently dysregulated in cancer and inflammatory diseases.

Potential Kinase Targets:

  • Janus Kinases (JAKs): Derivatives of 2-aminopyridine have shown potent and selective inhibition of JAK2, a key player in myeloproliferative neoplasms.[4]

  • Cyclin-Dependent Kinases (CDKs): 2-Aminopyridine-based molecules have been developed as dual inhibitors of CDKs and histone deacetylases (HDACs), showing promise in treating refractory solid tumors and hematological malignancies.[5]

Proposed Signaling Pathway for Investigation:

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT->STAT Nucleus Nucleus STAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene APM (5-Aminopyridin-3-yl)methanol dihydrochloride APM->JAK Inhibition

Caption: Proposed inhibition of the JAK-STAT signaling pathway.

Antimicrobial and Antiparasitic Activity

Aminopyridine derivatives have demonstrated promising activity against a range of pathogens, including bacteria, fungi, and protozoan parasites responsible for neglected tropical diseases.[1][6]

Potential Mechanisms:

  • Enzyme Inhibition: The aminopyridine scaffold could inhibit essential enzymes in microbial metabolic pathways.

  • Disruption of Cellular Processes: These compounds might interfere with microbial cell division, membrane integrity, or other vital processes.

A Strategic Workflow for Drug Discovery and Evaluation

A systematic approach is crucial to efficiently evaluate the therapeutic potential of (5-Aminopyridin-3-yl)methanol dihydrochloride.

Drug_Discovery_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit-to-Lead Optimization cluster_2 Phase 3: Preclinical Development HTS High-Throughput Screening (e.g., Kinase Panel) SAR Structure-Activity Relationship (SAR) Studies HTS->SAR CellViability Cell Viability Assays (Cancer & Microbial) CellViability->SAR ADME In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) SAR->ADME InVivo In Vivo Efficacy (Xenograft/Infection Models) ADME->InVivo PK Pharmacokinetic Studies (Animal Models) InVivo->PK

Caption: A streamlined workflow for the evaluation of (5-Aminopyridin-3-yl)methanol dihydrochloride.

Detailed Experimental Protocols

The following protocols provide a starting point for the systematic evaluation of (5-Aminopyridin-3-yl)methanol dihydrochloride.

Protocol 1: Kinase Inhibition Assay (Example: JAK2)

Objective: To determine the in vitro inhibitory activity of the compound against a specific kinase.

Materials:

  • (5-Aminopyridin-3-yl)methanol dihydrochloride

  • Recombinant human JAK2 enzyme

  • ATP

  • Substrate peptide (e.g., a biotinylated peptide with a tyrosine phosphorylation site)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of (5-Aminopyridin-3-yl)methanol dihydrochloride in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in assay buffer.

  • Assay Reaction:

    • Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 10 µL of JAK2 enzyme solution (at a pre-determined optimal concentration) to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding 10 µL of a solution containing ATP and the substrate peptide.

    • Incubate for 60 minutes at 30°C.

  • Detection:

    • Stop the reaction by adding 25 µL of the Kinase-Glo® reagent.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability Assay (Example: A549 Human Lung Carcinoma Cell Line)

Objective: To assess the cytotoxic or cytostatic effect of the compound on cancer cells.

Materials:

  • (5-Aminopyridin-3-yl)methanol dihydrochloride

  • A549 cells

  • Complete growth medium (e.g., F-12K Medium + 10% FBS)

  • 96-well clear-bottom black plates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega) or similar

  • Incubator (37°C, 5% CO2)

  • Plate reader capable of luminescence detection

Procedure:

  • Cell Seeding:

    • Trypsinize and count A549 cells.

    • Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of (5-Aminopyridin-3-yl)methanol dihydrochloride in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control.

    • Incubate for 72 hours.

  • Viability Assessment:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence.

  • Data Analysis:

    • Calculate the percent viability for each concentration relative to the vehicle-treated cells.

    • Plot the percent viability versus the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

(5-Aminopyridin-3-yl)methanol dihydrochloride represents a promising, yet underexplored, starting point for the development of novel therapeutics. Its structural similarity to a well-validated class of bioactive molecules suggests a high probability of interesting biological activity. The proposed workflow and experimental protocols provide a robust framework for its systematic evaluation. Future research should focus on an initial broad screening against diverse biological targets, followed by a focused hit-to-lead optimization campaign for the most promising activities. The synthetic tractability of the aminopyridine scaffold will undoubtedly facilitate the rapid advancement of this compound from a chemical curiosity to a potential clinical candidate.

References

  • Taylor & Francis. (2024). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Taylor & Francis Online. [Link]

  • ResearchGate. (2021). 2-Aminopyridine - An unsung hero in drug discovery. ResearchGate. [Link]

  • RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]

  • ACS Publications. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. [Link]

  • PubMed. (2020). Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. PubMed. [Link]

  • PubChemLite. (n.d.). (5-aminopyridin-3-yl)methanol (C6H8N2O). PubChemLite. [Link]

  • ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. [Link]

Sources

Molecular weight and physicochemical data for (5-Aminopyridin-3-yl)methanol dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Heterocyclic Building Block for Kinase Inhibitor Development [1][2]

Executive Summary

(5-Aminopyridin-3-yl)methanol dihydrochloride (CAS: 1803566-02-0) is a critical pyridine-based scaffold used extensively in the synthesis of small molecule inhibitors targeting B-Raf, PI3K, and PDGFR signaling pathways.[1][2] Its structural duality—offering both a nucleophilic primary amine and a modifiable hydroxymethyl group—makes it a versatile "lynchpin" intermediate for fragment-based drug discovery (FBDD).[1][2]

This guide provides a rigorous technical profile, validated synthesis protocols, and handling directives designed to ensure reproducibility in medicinal chemistry campaigns.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The precise characterization of this compound is essential to distinguish it from its regioisomers (e.g., the 2,5- or 3,4-substituted analogs), which possess vastly different electronic properties and reactivities.

Nomenclature & Identifiers
PropertyData
IUPAC Name (5-Aminopyridin-3-yl)methanol dihydrochloride
Common Synonyms 3-Amino-5-hydroxymethylpyridine 2HCl; 5-(Hydroxymethyl)pyridin-3-amine dihydrochloride
CAS Number (Salt) 1803566-02-0
CAS Number (Free Base) 443649-18-1
Molecular Formula C₆H₁₀Cl₂N₂O
Molecular Weight 197.06 g/mol (Salt); 124.14 g/mol (Free Base)
SMILES C1=C(C=NC=C1N)CO.Cl.Cl
Physicochemical Properties[1][2]
  • Appearance: Off-white to pale yellow hygroscopic solid.[1][2]

  • Solubility: Highly soluble in water (>50 mg/mL), DMSO, and Methanol. Insoluble in diethyl ether and hexanes.[1]

  • Acidity (pKa): The pyridine nitrogen typically has a pKa ~3.5–4.5 (protonated).[2] The aniline nitrogen is significantly less basic. In the dihydrochloride form, both sites are protonated, rendering the solid highly acidic in aqueous solution.

  • Hygroscopicity: Critical. The dihydrochloride salt is deliquescent. Exposure to ambient moisture leads to the formation of a sticky gum, complicating stoichiometry in sensitive couplings.

Synthesis & Preparation Methodology

The commercial availability of this salt can be sporadic. The following protocol describes a robust, scalable synthesis starting from 5-aminonicotinic acid. This route avoids the use of unstable acid chlorides.

Reaction Pathway Visualization[1][2]

SynthesisPathway Start 5-Aminonicotinic Acid (CAS: 24242-19-1) Inter Methyl 5-Aminonicotinate (Ester Intermediate) Start->Inter 1. MeOH, H2SO4 Reflux, 12h ProdBase (5-Aminopyridin-3-yl)methanol (Free Base) Inter->ProdBase 2. LiAlH4, THF 0°C to RT Final Target Dihydrochloride (CAS: 1803566-02-0) ProdBase->Final 3. HCl (4M in Dioxane) Et2O ppt

Figure 1: Step-wise synthesis pathway from 5-aminonicotinic acid to the dihydrochloride salt.

Detailed Protocol

Step 1: Esterification

  • Suspend 5-aminonicotinic acid (1.0 eq) in anhydrous methanol (0.5 M concentration).

  • Add concentrated H₂SO₄ (2.0 eq) dropwise at 0°C.

  • Reflux for 16 hours. Monitor by LC-MS (Acid peak disappears; Methyl ester [M+H]⁺ ~153 appears).[1][2]

  • Neutralize with NaHCO₃, extract with EtOAc, and concentrate to yield Methyl 5-aminonicotinate.

Step 2: Reduction (The Critical Step) Rationale: Direct reduction of the acid is sluggish. Reducing the ester with Lithium Aluminum Hydride (LiAlH4) is preferred over NaBH4 for complete conversion to the alcohol.

  • Suspend LiAlH4 (2.5 eq) in anhydrous THF under Argon at 0°C.

  • Add Methyl 5-aminonicotinate (dissolved in THF) dropwise.

  • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench: Use the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to produce a granular precipitate.

  • Filter through Celite.[1] Evaporate filtrate to obtain the crude alcohol (Free Base).

Step 3: Salt Formation

  • Dissolve the crude free base in a minimal amount of anhydrous Ethanol or MeOH.

  • Add HCl (4M in Dioxane, 3.0 eq) dropwise at 0°C.

  • Add Diethyl Ether until turbidity persists.

  • Filter the precipitate and dry under high vacuum over P₂O₅ to yield the dihydrochloride salt.

Analytical Characterization

Validating the identity of the 3,5-isomer is crucial to rule out the 3,4-isomer (a common impurity).[2]

NMR Specification (DMSO-d₆)
  • ¹H NMR (400 MHz):

    • δ 8.20 (s, 1H, Pyridine H2 ) – Most deshielded due to flanking nitrogens.

    • δ 8.05 (s, 1H, Pyridine H6 ).

    • δ 7.45 (s, 1H, Pyridine H4 ).

    • δ 5.40 (bs, -OH/NH exchangeables).[2]

    • δ 4.55 (s, 2H, -CH ₂OH).[2]

  • Differentiation: The 3,4-isomer would show a doublet coupling pattern (J ~5-6 Hz) for the adjacent pyridine protons.[2] The 3,5-isomer shows singlets (or very small meta-coupling <2 Hz).[1][2]

Mass Spectrometry[1][2]
  • ESI-MS: [M+H]⁺ = 125.1 m/z (Free base).[1][2]

  • Note: In LC-MS, the salt dissociates; you will detect the mass of the free base.[1]

Handling, Stability & Safety

Stability Matrix
ConditionStability RatingRecommendation
Solid State (Dry) HighStore at -20°C; Desiccator required.[1][2]
Aqueous Solution ModerateStable at pH < 4.[1] Oxidizes slowly at neutral/basic pH.[1]
Light Sensitivity ModerateProtect from light (amber vials).
Safety Directives (SDS Summary)
  • Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Corrosivity: As a dihydrochloride, the solid is acidic. Contact with moisture on skin will cause burns.[1]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

Applications in Drug Discovery[1][2]

(5-Aminopyridin-3-yl)methanol is a "privileged structure" in medicinal chemistry.[1][2] Its primary amine allows for amide coupling (forming the hinge-binding motif in kinase inhibitors), while the hydroxymethyl group serves as a solubilizing handle or a site for further extension (e.g., conversion to a benzyl chloride or aldehyde).[2]

Key Therapeutic Areas:

  • B-Raf Inhibitors: Used to synthesize urea-based inhibitors where the pyridine ring mimics the adenine core of ATP.[1][2]

  • PI3K/PDGFR Modulators: The 3,5-substitution pattern provides optimal geometry for filling the hydrophobic pocket of these kinases.

Workflow: Utilization in Amide Coupling

CouplingWorkflow Step1 Start: (5-Aminopyridin-3-yl)methanol 2HCl Step2 Free Base Generation (Treat with DIPEA/DMF) Step1->Step2 Neutralize HCl Step3 Coupling Reaction (R-COOH + HATU) Step2->Step3 Nucleophilic Attack Step4 Product Isolation (Amide Bond Formation) Step3->Step4 Purification

Figure 2: Standard workflow for utilizing the dihydrochloride salt in amide coupling reactions.

References

  • BLD Pharm. (5-Aminopyridin-3-yl)methanol dihydrochloride Product Page. Retrieved from

  • PubChem. (5-Aminopyridin-3-yl)methanol (Compound Summary). National Library of Medicine.[1] Retrieved from [2]

  • Google Patents. Substituted heteroaromatic pyrazole-containing carboxamide and urea derivatives (WO2013013815A1). Retrieved from

  • Google Patents. Pyrazolopyrimidines and their uses as PDGFR inhibitors (WO2023007009A1). Retrieved from

  • ChemicalBook. 3-Amino-5-hydroxymethylpyridine Properties & Data. Retrieved from [2]

Sources

Technical Guide: Synthesis Pathways Utilizing (5-Aminopyridin-3-yl)methanol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(5-Aminopyridin-3-yl)methanol dihydrochloride (CAS: 443649-18-1, salt form) is a high-value bifunctional pyridine scaffold used extensively in the development of kinase inhibitors (e.g., Syk, PIM-1) and nicotinic acetylcholine receptor ligands. Its structural uniqueness lies in the meta-meta substitution pattern, which provides a rigid aromatic core capable of directing substituents into specific binding pockets while maintaining a favorable solubility profile due to the hydroxymethyl group.

This guide details the technical handling, divergent synthesis pathways, and validated protocols for transforming this intermediate into bioactive clinical candidates.

Chemical Profile & Handling

The dihydrochloride salt is the preferred storage form due to the oxidative instability of the free amine and the hygroscopic nature of the free base.

PropertySpecification
Compound Name (5-Aminopyridin-3-yl)methanol dihydrochloride
Structure Pyridine ring, 3-position: -CH₂OH, 5-position: -NH₂[1][2][3][4] · 2HCl
Molecular Weight 197.06 g/mol (Salt); 124.14 g/mol (Free Base)
Acidity Highly acidic in solution; requires ≥2.0 eq. base for neutralization.[5]
Stability Salt: Stable at RT (desiccated). Free Base: Air-sensitive (oxidizes to N-oxides/azo species).
Solubility Water (High), DMSO (High), MeOH (Moderate), DCM (Low - Salt).

Critical Handling Note: The amino group at position 5 is electron-deficient compared to aniline due to the inductive effect of the pyridine nitrogen. However, it remains sufficiently nucleophilic for acylation once the hydrochloride salt is neutralized.

Divergent Synthesis Pathways

The utility of (5-aminopyridin-3-yl)methanol lies in its orthogonality. The amine and alcohol functions can be manipulated independently to generate diverse libraries.

Pathway A: The Amine Vector (Amide/Urea Formation)

This is the most common entry point for medicinal chemistry. The amine is coupled with carboxylic acids or isocyanates.

  • Mechanism: Nucleophilic acyl substitution.[6]

  • Reagents: HATU/DIPEA, EDC/HOBt, or Acid Chlorides.

  • Selectivity: Under standard coupling conditions, the primary amine reacts preferentially over the primary alcohol and the pyridine nitrogen.

Pathway B: The Alcohol Vector (Alkylation/Substitution)

The hydroxymethyl group serves as a handle for extending the carbon skeleton or improving lipophilicity.

  • Activation: Conversion to alkyl chloride (using SOCl₂) or mesylate (MsCl/TEA).

  • Displacement: Reaction with phenols, thiols, or secondary amines to form ethers, thioethers, or amines.

  • Note: If the amine is not protected, thionyl chloride will protonate it (protecting it from N-alkylation) but may cause side reactions if heat is uncontrolled.

Pathway C: The Oxidation Vector (Aldehyde Formation)

Oxidation to 5-aminonicotinaldehyde allows for reductive amination or Wittig reactions.

  • Reagents: MnO₂ (preferred for pyridines to avoid N-oxidation) or Swern oxidation.

  • Challenge: The free amine can interfere; transient protection (e.g., Boc) is often recommended before oxidation.

Visual 1: Divergent Synthesis Map

SynthesisMap cluster_0 Primary Vectors Core (5-Aminopyridin-3-yl)methanol (Free Base) Amide Amide/Urea Derivatives (Kinase Inhibitor Head) Core->Amide R-COOH, HATU or R-NCO Chloride 5-(Chloromethyl)pyridin-3-amine (Alkylating Agent) Core->Chloride SOCl2, 0°C (Transient protection) Aldehyde 5-Aminonicotinaldehyde (Reductive Amination Precursor) Core->Aldehyde MnO2 (Selective Oxidation) Salt Dihydrochloride Salt (Starting Material) Salt->Core Neutralization (DIPEA/Na2CO3)

Caption: Divergent functionalization of the 5-amino-3-hydroxymethylpyridine scaffold.

Validated Experimental Protocols

Protocol A: Salt Neutralization & Amide Coupling (General Method)

Application: Synthesizing the "Head Group" of a kinase inhibitor.

Rationale: The 2HCl salt must be neutralized in situ to liberate the nucleophilic amine. Using a biphasic inorganic neutralization is cleaner than adding massive excess of organic base, which can complicate purification.

  • Free-Basing (Recommended):

    • Dissolve 10.0 mmol of (5-aminopyridin-3-yl)methanol dihydrochloride in 20 mL of water.

    • Carefully add solid Na₂CO₃ until pH ~9-10.

    • Extract continuously with EtOAc (or 10% MeOH in DCM) for 3 hours.

    • Dry organic layer (Na₂SO₄) and concentrate.[7][8] Use immediately.

  • Coupling Reaction:

    • Reagents: Carboxylic Acid (1.0 eq), Free Base Amine (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq).

    • Solvent: Anhydrous DMF or DMA.

    • Procedure:

      • Dissolve the Carboxylic Acid in DMF under N₂.

      • Add DIPEA and HATU; stir for 15 min to activate the acid.

      • Add the (5-aminopyridin-3-yl)methanol (free base) solution.

      • Stir at RT for 4–16 hours.

      • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove HOBt/acid byproducts) and brine.

      • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Chlorination to 3-Amino-5-(chloromethyl)pyridine

Application: Creating an electrophile for ether synthesis or heterocycle construction.

Rationale: Thionyl chloride (SOCl₂) converts the alcohol to a chloride.[5][6] Since the starting material is an amine, the product will be isolated as a hydrochloride salt.

  • Setup: Flame-dried round-bottom flask, N₂ atmosphere, ice bath.

  • Reaction:

    • Suspend (5-aminopyridin-3-yl)methanol dihydrochloride (5.0 mmol) in anhydrous Toluene (or DCM).

    • Add Thionyl Chloride (15.0 mmol, 3 eq) dropwise at 0°C. Caution: Gas evolution (SO₂, HCl).

    • Allow to warm to RT, then reflux (if Toluene) or heat to 40°C (if DCM) for 2 hours.

  • Isolation:

    • Cool the mixture. The product usually precipitates as the hydrochloride salt.

    • Filter the solid under N₂ (hygroscopic).

    • Wash with cold ether.

    • Yield: Quantitative conversion to 3-amino-5-(chloromethyl)pyridine dihydrochloride.

  • Usage: This intermediate is highly reactive. React immediately with nucleophiles (e.g., phenols, thiols) in the presence of excess base (Cs₂CO₃ or NaH) in DMF.

Case Study: Synthesis of a Syk Inhibitor Intermediate

This workflow demonstrates the construction of a bi-heteroaryl system using the scaffold.

Target: Coupling the scaffold to a chloropyrimidine core.

  • Step 1: SNAr Coupling.

    • React (5-aminopyridin-3-yl)methanol (free base) with 2,4-dichloropyrimidine.

    • Conditions: Ethanol, DIPEA, 80°C.

    • Regioselectivity:[9] The 5-amino group attacks the 4-position of the pyrimidine (more electrophilic).

  • Step 2: Alcohol Protection/Modification.

    • The resulting intermediate has a free -CH₂OH group.

    • This can be oxidized to the aldehyde and cyclized to form fused tricyclic systems (e.g., pyrido[3,4-d]pyrimidines).

Visual 2: Process Workflow (Syk Inhibitor Context)

Workflow SM1 (5-Aminopyridin-3-yl)methanol (2HCl Salt) FreeBase Free Base Generation (Extraction) SM1->FreeBase Neutralize Base Na2CO3 / EtOAc Base->FreeBase SM2 2,4-Dichloropyrimidine Coupling SNAr Coupling (EtOH, DIPEA, 80°C) SM2->Coupling Electrophile FreeBase->Coupling Nucleophile Intermediate Intermediate A (Alcohol Intact) Coupling->Intermediate C-N Bond Formation

Caption: Workflow for coupling the scaffold to a pyrimidine core via SNAr.

References

  • Synthesis of Pyridine-3-methanol derivatives

    • Source: PubChem. (2025).[10] Compound Summary for CID 67503, (5-Aminopyridin-3-yl)methanol.

    • URL:[Link]

  • Thionyl Chloride Chlorination Protocols

    • Source: Master Organic Chemistry. (2011).[3][6][10] Thionyl Chloride (SOCl2) and Alcohols.[4][5][6][8]

    • URL:[Link]

  • Amination of Pyridines (General Methodology)

    • Source: Organic Syntheses. (1955). 3-Aminopyridine.[2][3][10][11] Org. Synth. 1955, 35, 3.

    • URL:[Link]

  • Applications in Kinase Inhibitors (Syk/JAK)

    • Source: National Institutes of Health (NIH) / PMC. (2013).[5] Regioselective amination of 3,5-disubstituted pyridine N-oxides.

    • URL:[Link]

Sources

Difference between (5-Aminopyridin-3-yl)methanol free base and dihydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (5-Aminopyridin-3-yl)methanol: A Comparative Analysis of the Free Base and Dihydrochloride Salt

Introduction: The Dichotomy of a Versatile Building Block

(5-Aminopyridin-3-yl)methanol is a bifunctional aromatic compound featuring a pyridine core substituted with both a nucleophilic amino group and a versatile hydroxymethyl group. This unique arrangement makes it a valuable building block in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. Its derivatives are integral to the development of novel therapeutic agents and functional materials.[1]

However, for the researcher or development professional, this compound is most commonly available in two distinct forms: the neutral 'free base' and the 'dihydrochloride salt'. The selection between these two forms is a critical decision that extends far beyond simple reagent choice; it has profound implications for a compound's solubility, stability, handling, reactivity, and, in the context of drug development, its ultimate bioavailability and manufacturability. This guide provides an in-depth analysis of these two forms, offering field-proven insights to inform experimental design and material selection.

Part 1: A Comparative Analysis of Physicochemical Properties

The fundamental difference between the free base and its dihydrochloride salt lies in the protonation state of the molecule's two basic nitrogen centers: the exocyclic amino group and the pyridine ring nitrogen. This seemingly simple acid-base reaction triggers a cascade of changes in the molecule's physical and chemical properties.

The reaction with two equivalents of hydrochloric acid (HCl) protonates both basic nitrogen atoms, forming the dihydrochloride salt.[2] This conversion from a neutral molecule to an ionic salt is the primary driver of the differences outlined below.

G FB (5-Aminopyridin-3-yl)methanol (Free Base) - Neutral Molecule - Organic Soluble MS Monohydrochloride Salt (Pyridinium) - Ionic Species FB->MS MS->FB DS Dihydrochloride Salt (Ammonium & Pyridinium) - Highly Ionic - Aqueous Soluble MS->DS DS->MS

Figure 1: Stepwise protonation of the free base to the dihydrochloride salt.

Quantitative Data Summary

The following table provides a high-level summary of the key differences, which will be explored in detail in the subsequent sections.

Property(5-Aminopyridin-3-yl)methanol Free Base(5-Aminopyridin-3-yl)methanol Dihydrochloride SaltRationale & Significance
Chemical Form Neutral MoleculeIonic Salt (Ammonium & Pyridinium Chloride)Governs all other properties.
Solubility High in organic solvents (THF, EtOAc, DCM); Low in water.High in aqueous/polar protic solvents (Water, MeOH); Low in nonpolar organic solvents.[3]Critical for reaction setup, purification, and bioavailability.[4][5]
Stability Amine group susceptible to air oxidation.[6]Protonated nitrogens are less reactive and less prone to oxidation; generally more stable.Impacts shelf-life, storage conditions, and formulation integrity.
Hygroscopicity Typically low to non-hygroscopic.[7]Often hygroscopic, readily absorbs atmospheric moisture.[7][8]Affects accurate weighing, handling, and can induce physical form changes.
Physical Form Crystalline solid or potentially an oil.Crystalline solid.[4]Crystalline solids are easier to handle, purify, and formulate.
Solution pH Neutral to slightly basic in water.[9]Acidic in water.[10]Influences reaction conditions and compatibility with other reagents.
Reactivity Nitrogen lone pairs are available and nucleophilic.Nitrogen lone pairs are protonated and non-nucleophilic.Requires addition of a base to liberate the free base for reactions.
Solubility: The Polarity Shift

Free Base: As a neutral organic molecule, the free base exhibits good solubility in a range of common organic solvents such as tetrahydrofuran (THF), ethyl acetate, and dichloromethane. Its solubility in water, however, is limited.[11][12] This characteristic is advantageous for reactions conducted in non-aqueous media where the amine's nucleophilicity is required.

Dihydrochloride Salt: The conversion to an ionic salt dramatically increases the molecule's polarity. Consequently, the dihydrochloride form is highly soluble in water and other polar protic solvents like methanol and ethanol.[3][13] This enhanced aqueous solubility is the cornerstone of its utility in pharmaceutical applications, as dissolution is often the rate-limiting step for drug absorption in the body.[14] For synthetic applications, this allows the compound to be used in aqueous or highly polar reaction systems.

Stability and Handling: The Advantage of the Crystalline Salt

Free Base: The primary amine functional group in the free base is a site of potential chemical instability. It can be susceptible to slow oxidation upon exposure to air, which may lead to discoloration and the formation of impurities over time.[6] Depending on purity, some aminopyridines can be low-melting solids or even oils, which complicates accurate weighing and handling.

Dihydrochloride Salt: By protonating the nitrogen atoms, the salt form effectively protects these sites from oxidative degradation, leading to significantly enhanced chemical stability and a longer shelf-life.[3][15] Furthermore, hydrochloride salts are almost invariably crystalline solids. This physical form is highly desirable as it facilitates easy handling, accurate weighing, and purification by recrystallization. The well-defined, stable crystalline lattice is a critical attribute for consistent manufacturing processes in the pharmaceutical industry.[4]

Hygroscopicity: A Critical Handling Consideration

Free Base: While not a universal rule, free bases are often less hygroscopic than their corresponding hydrochloride salts.[7] This means they have a lower tendency to absorb moisture from the atmosphere, making them easier to handle in a standard laboratory environment without special precautions.

Dihydrochloride Salt: A significant practical challenge with many hydrochloride salts is their hygroscopicity—the tendency to absorb water from the air.[7] This can lead to the solid becoming sticky or even deliquescing into a solution. Hygroscopicity complicates accurate weighing, as the measured mass may include an unknown amount of water. It can also impact the stability of a drug formulation by inducing chemical degradation or changes in the crystal form.[16] Therefore, handling and storage of the dihydrochloride salt should be performed in a controlled, low-humidity environment (e.g., in a desiccator or glovebox).[17][18][19]

Part 2: Practical Implications in Synthesis and Drug Development

The choice between the free base and the dihydrochloride salt is dictated by the specific application.

In Chemical Synthesis

The decision hinges on the reaction conditions and the role of the aminopyridine.

  • Use the Free Base when: The direct nucleophilic character of the amine is required for the reaction (e.g., in acylation, alkylation, or reductive amination) and the reaction is performed in an aprotic organic solvent where the salt would be insoluble.[11]

  • Use the Dihydrochloride Salt when:

    • Ease of Handling is a Priority: The salt's solid, stable nature makes it preferable for storage and weighing.

    • The Reaction Involves an Added Base: In many modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), a base is already part of the reaction cocktail. This added base will neutralize the HCl salt in situ, liberating the required free base.

    • The Reaction is in a Polar/Aqueous Medium: The salt's solubility can be a distinct advantage in these solvent systems.

In Pharmaceutical Development

For development as an Active Pharmaceutical Ingredient (API), the salt form is overwhelmingly preferred.

  • Enhanced Bioavailability: The vast majority of orally administered drugs are absorbed from the gastrointestinal tract, an aqueous environment. The superior aqueous solubility of the dihydrochloride salt leads to faster and more complete dissolution compared to the poorly soluble free base, which is a critical prerequisite for absorption into the bloodstream.[4][5][14]

  • Improved Stability and Shelf-Life: The enhanced chemical and physical stability of the crystalline salt ensures the drug product maintains its potency and safety profile over time.[15]

  • Manufacturing and Formulation: The consistent crystalline properties of the salt are essential for robust and reproducible manufacturing processes such as blending, milling, and tablet compression.[4]

Part 3: Experimental Protocols & Characterization

Trustworthy science relies on self-validating systems. The following protocols provide clear methodologies for interconversion and differentiation.

Workflow: Conversion of Dihydrochloride Salt to Free Base

This protocol describes the standard laboratory procedure to liberate the neutral free base from its salt form for use in synthesis. The core principle is to use a base to remove the acidic protons, thereby decreasing the molecule's water solubility and increasing its solubility in organic solvents.

G cluster_0 Aqueous Phase cluster_1 Organic Phase A 1. Dissolve Dihydrochloride Salt in Water B 2. Add Aqueous Base (e.g., NaHCO₃) until pH > 9 A->B Creates acidic solution D 3. Extract with Organic Solvent (e.g., Ethyl Acetate) B->D Free base precipitates or partitions C Aqueous Layer (Inorganic Salts) D->C Separate layers E 4. Dry Organic Layer (e.g., with MgSO₄) D->E Collect organic layer F 5. Filter and Evaporate Solvent E->F Removes residual water G Free Base Product (Solid or Oil) F->G Isolates final product

Figure 2: Experimental workflow for converting the salt to the free base.

Step-by-Step Methodology:

  • Dissolution: Dissolve the (5-Aminopyridin-3-yl)methanol dihydrochloride salt in a minimal amount of deionized water in a separatory funnel.

  • Basification: Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to the stirred solution. Monitor the pH of the aqueous phase with pH paper or a pH meter. Continue adding the base until the pH is > 9.

    • Causality: The added base deprotonates the ammonium and pyridinium ions, neutralizing the molecule and causing it to become significantly less water-soluble.

  • Extraction: Extract the aqueous suspension/solution with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers.

    • Causality: The neutral free base has a much higher partition coefficient for the organic solvent than for the basic aqueous solution.

  • Drying: Dry the combined organic layers over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the (5-Aminopyridin-3-yl)methanol free base.

Protocol: Differentiating the Free Base and Dihydrochloride Salt

Several simple tests can be used to reliably distinguish between the two forms.

  • Aqueous pH Test:

    • Procedure: Dissolve a small spatula tip of the compound in ~1-2 mL of deionized water. Test the pH of the resulting solution with a pH strip.

    • Expected Results:

      • Dihydrochloride Salt: The solution will be distinctly acidic (pH typically 2-4).[10]

      • Free Base: The solution will be neutral or slightly basic.[9]

    • Validation: This test directly measures the consequence of the acidic protons present in the salt form.

  • Solubility Test:

    • Procedure: Place a few milligrams of the substance into two separate test tubes. To one, add 1 mL of water. To the other, add 1 mL of a non-polar organic solvent like toluene or hexane. Agitate both tubes.

    • Expected Results:

      • Dihydrochloride Salt: Will readily dissolve in water but remain largely insoluble in the non-polar organic solvent.[3]

      • Free Base: Will be poorly soluble in water but will dissolve in the organic solvent (though solubility in hexane may be limited).

    • Validation: Exploits the fundamental polarity difference between the ionic salt and the neutral molecule.

  • FT-IR Spectroscopy:

    • Procedure: Acquire a Fourier-Transform Infrared (FT-IR) spectrum of the solid sample.

    • Expected Results:

      • Dihydrochloride Salt: A very broad and strong absorption will be present in the 2400-3000 cm⁻¹ region. This is the characteristic N-H⁺ stretching envelope for ammonium and pyridinium salts.[2]

      • Free Base: This broad salt peak will be absent. Instead, two sharper N-H stretching bands characteristic of a primary amine will be visible in the 3300-3500 cm⁻¹ region.

    • Validation: Provides a direct spectroscopic signature of the key functional group difference (N-H vs. N-H⁺).[2]

Conclusion

The selection of (5-Aminopyridin-3-yl)methanol as either the free base or the dihydrochloride salt is a critical decision with far-reaching consequences for experimental success and product development. The dihydrochloride salt offers superior stability, ease of handling, and the high aqueous solubility essential for pharmaceutical applications. Its primary drawbacks are potential hygroscopicity and the need to liberate the free base with an external base for synthetic reactions requiring a nucleophilic amine. Conversely, the free base provides direct access to this nucleophilicity but at the cost of reduced stability and more challenging handling characteristics. A thorough understanding of these differences, grounded in the principles of acid-base chemistry, empowers researchers and developers to make informed decisions, ensuring efficiency, reproducibility, and the ultimate success of their work.

References

  • Oreate AI. (2026, January 15). The Role of Hydrochloride in Modern Medicine: Enhancing Efficacy and Safety. 4

  • RSC Publishing. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. 8

  • MLJDental. (2024, October 4). What is Hydrochloride Utilized for in Tablets?15

  • Vidya ITI. (n.d.). What is Hydrochloride Made Use Of for in Tablets?3

  • Silicon.fr. (n.d.). What is Hydrochloride Utilized for in Tablets?5

  • (2025, February 20). Hydrochloride salt: Significance and symbolism. 13

  • ECHEMI. (n.d.). 4-Aminopyridine SDS, 504-24-5 Safety Data Sheets. 17

  • NJ.gov. (n.d.). 2-AMINOPYRIDINE HAZARD SUMMARY. 18

  • Jubilant Ingrevia Limited. (n.d.). 2-Aminopyridine Safety Data Sheet. 19

  • PubChem. (n.d.). 2-Aminopyridine. 9

  • Pharmaceutical Technology. (2021, May 21). Salt Selection in Drug Development. 7

  • Apollo Scientific. (n.d.). 2-Aminopyridine. 20

  • ResearchGate. (2018, August 14). Difference between amino acid free base and its hydrochloride salt?10

  • ECHEMI. (n.d.). Difference between amino acid free base and its hydrochloride salt?21

  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds V: Amine Salts. 2

  • (n.d.). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. 16

  • (n.d.). Unknown 1 Qualitative Analysis. 22

  • Reddit. (2017, June 30). Amino Acid Freebase vs. HCl Salt. 11

  • Chemistry Stack Exchange. (2014, December 4). Why formulate drugs as HCl salts when HCl is in stomach acid?14

  • (n.d.). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. 6

  • ChemicalBook. (2026, January 13). (6-AMINO-3-PYRIDINYL)METHANOL. 12

  • PMC. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. 1

Sources

Methodological & Application

Application Note: Reductive Amination Protocols for (5-Aminopyridin-3-yl)methanol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for performing reductive aminations using (5-Aminopyridin-3-yl)methanol dihydrochloride . This scaffold is a critical building block in medicinal chemistry, particularly for kinase inhibitors and PROTAC linkers, offering a pyridine isostere to phenyl rings with enhanced water solubility due to the hydroxymethyl group.

Introduction & Chemical Logic

The Substrate Profile

(5-Aminopyridin-3-yl)methanol dihydrochloride presents unique challenges and opportunities in reductive amination:

  • Nucleophilicity: The amino group at position 5 is an aminopyridine, which is significantly less nucleophilic than alkyl amines due to the electron-withdrawing nature of the pyridine ring. However, it is more nucleophilic than 2- or 4-aminopyridines because the lone pair is not in direct conjugation with the ring nitrogen.

  • Salt Form (2HCl): The commercial supply as a dihydrochloride salt means the material is acidic. Both the pyridine nitrogen (

    
    ) and the exocyclic amine (
    
    
    
    for the conjugate acid) are protonated. Critical Step: You must neutralize the salt to release the free amine nucleophile.
  • Solubility: The hydroxymethyl group confers polarity. While the salt is water-soluble, the free base is often sparingly soluble in non-polar solvents (DCM, Toluene) but soluble in THF, MeOH, and DCE/MeOH mixtures.

Mechanistic Strategy

Successful reductive amination requires a delicate pH balance:

  • Imine Formation: Requires a pH of 4–5 to activate the carbonyl, but the amine must be unprotonated to attack.

  • Reduction: The reducing agent must be selective for the imine over the aldehyde/ketone.[1][2][3]

The "Gold Standard" Approach: We utilize Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE) or THF. STAB is mild and does not reduce aldehydes/ketones rapidly, allowing "one-pot" procedures.

Experimental Protocols

Method A: Standard STAB Protocol (Recommended)

Best for: Aldehydes and reactive ketones. High functional group tolerance.

Reagents:

  • Amine: (5-Aminopyridin-3-yl)methanol dihydrochloride (1.0 equiv)

  • Carbonyl: Aldehyde/Ketone (1.1–1.2 equiv)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (2.0–2.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5–2.0 equiv)

  • Acid Catalyst: Acetic Acid (AcOH) (1.0–2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (0.1 M concentration)

Step-by-Step Workflow:

  • Free-Basing (In-situ):

    • Charge a reaction vial with the amine dihydrochloride salt (1.0 equiv).

    • Add DCE (or THF).[4][5] The solid will likely not dissolve.

    • Add DIPEA (2.0 equiv). Observation: The slurry may change texture or clear up slightly as the free base is liberated. Stir for 10–15 minutes.

  • Imine Formation:

    • Add the Aldehyde/Ketone (1.1 equiv).

    • Add Acetic Acid (2.0 equiv). Note: This buffers the system to pH ~5, ideal for imine formation.

    • Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction:

    • Add STAB (1.5 equiv) in one portion. Caution: Mild gas evolution (

      
      ) may occur.
      
    • Stir at RT for 2–16 hours. Monitor by LCMS.

    • Optimization: If conversion is incomplete after 4 hours, add an additional 0.5 equiv of STAB.

  • Workup:

    • Quench with saturated aqueous

      
       (gas evolution!). Stir for 15 mins.
      
    • Extract with DCM or EtOAc (x3). Note: Due to the hydroxymethyl group, the product may be polar. If extraction is difficult, use 10% MeOH in DCM.

    • Dry over

      
      , filter, and concentrate.
      
Method B: Cyanoborohydride Protocol (Hard-to-Reduce Substrates)

Best for: Sterically hindered ketones or acid-sensitive substrates. Uses Methanol.[5][6]

Reagents:

  • Reductant: Sodium Cyanoborohydride (

    
    ) (2.0 equiv)
    
  • Solvent: Methanol (MeOH) (Anhydrous)

  • Additive:

    
     (Catalytic, 0.1 equiv) – Optional, boosts reactivity.
    

Step-by-Step Workflow:

  • Dissolution: Dissolve amine dihydrochloride (1.0 equiv) in MeOH.

  • Neutralization: Add Et3N (2.0 equiv). Stir for 10 mins.

  • Reaction: Add the Carbonyl (1.2 equiv) and

    
     (optional).
    
  • Reduction: Add

    
     (2.0 equiv).
    
  • Stir: Heat to 40–50 °C if the ketone is hindered; otherwise, stir at RT overnight.

  • Workup: Critical: Quench with 1N NaOH to prevent cyanide generation. Extract with EtOAc.[7]

Decision Matrix & Workflow Visualization

The following diagram illustrates the logical decision process for selecting the correct protocol and troubleshooting common issues.

ReductiveAminationWorkflow Start Start: (5-Aminopyridin-3-yl)methanol 2HCl SolubilityCheck Check Solubility of Free Base Start->SolubilityCheck Aldehyde Substrate: Aldehyde SolubilityCheck->Aldehyde Neutralize w/ DIPEA Ketone Substrate: Ketone SolubilityCheck->Ketone Neutralize w/ DIPEA MethodA Method A: STAB / DCE / AcOH (Standard) Aldehyde->MethodA Ketone->MethodA Un-hindered MethodB Method B: NaCNBH3 / MeOH / ZnCl2 (For Hindered/Polar) Ketone->MethodB Hindered/Polar Monitor Monitor LCMS (2-4 hrs) MethodA->Monitor MethodB->Monitor Outcome1 Complete Conversion Monitor->Outcome1 >90% Prod Outcome2 No Reaction / Low SM Conversion Monitor->Outcome2 SM Remaining Outcome3 Imine Formed but Not Reduced Monitor->Outcome3 Imine Peak Visible Fix1 Add Molecular Sieves (3Å) Increase Temp to 40°C Outcome2->Fix1 Enhance Imine Formation Fix2 Switch to Method B (Stronger Reductant) or Ti(OiPr)4 Pre-complexation Outcome3->Fix2 Enhance Reduction

Caption: Decision tree for optimizing reductive amination conditions based on substrate type and reaction monitoring.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction (SM recovered) Salt not neutralized.Ensure 2.0–2.2 equiv of DIPEA/Et3N is added before the aldehyde. Check pH is not < 4.[1]
Imine accumulation (No reduction) Steric hindrance or weak reducing agent.Switch from STAB to

in MeOH. Add

(1.5 equiv) to force imine formation before adding reductant.
Low Yield (Product stuck in aqueous) Hydroxymethyl group increases water solubility.Do not use acidic aqueous workup. Keep pH > 8 during extraction. Use "Salting out" (saturate aq. layer with NaCl) or extract with THF/EtOAc (1:1).
Over-alkylation (Dialkylation) Primary amine is too nucleophilic (rare for pyridines) or excess aldehyde.Use stoichiometric aldehyde (1.0 equiv). Add aldehyde slowly to the amine/reductant mixture (Inverse Addition).
Advanced Tip: Titanium Isopropoxide Method

For extremely unreactive ketones:

  • Mix Amine (Free base) + Ketone +

    
     (neat or in minimal THF).
    
  • Stir at RT for 2–4 hours (forms Titanium-enamine/imine complex).

  • Dilute with MeOH.

  • Add

    
     (carefully) to reduce.
    

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971, 93(12), 2897–2904. Link

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554. Link

  • PubChem. "(5-Aminopyridin-3-yl)methanol."[8] National Library of Medicine. Link

Sources

Application Note: Strategic Deployment of (5-Aminopyridin-3-yl)methanol dihydrochloride in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Design (FBDD) has cemented its role as a powerful engine for the discovery of high-quality lead compounds, offering an efficient alternative to traditional high-throughput screening (HTS).[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of the fragment, (5-Aminopyridin-3-yl)methanol dihydrochloride, in an FBDD campaign. We will explore the rationale behind its selection, detailing its potential as a versatile scaffold, and provide comprehensive, step-by-step protocols for its integration into a screening and hit-to-lead workflow. The focus will be on the practical application of biophysical techniques such as Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography to identify and validate interactions with a target protein.

Introduction: The Rationale for (5-Aminopyridin-3-yl)methanol in FBDD

Fragment-based drug discovery begins with the identification of low molecular weight compounds (typically <300 Da) that bind with low affinity (micromolar to millimolar range) to a biological target.[3][4][5] These initial "hits" are then optimized into more potent, drug-like molecules through structure-guided medicinal chemistry efforts.[6][7] The choice of fragments is critical, and a well-designed library will have broad coverage of chemical space.[8][9]

(5-Aminopyridin-3-yl)methanol dihydrochloride is a compelling fragment for several reasons:

  • Dual-Functionality: The aminopyridine moiety is a well-established pharmacophore. The pyridine nitrogen can act as a hydrogen bond acceptor, while the amino group can be a hydrogen bond donor. This motif is known to interact with key residues in various enzyme active sites, such as the hinge region of kinases.[10]

  • Hydrogen Bonding Capability: The primary alcohol (-CH2OH) provides an additional hydrogen bond donor and acceptor, increasing the potential for specific, directional interactions with the target protein.[11][12][13]

  • Vector for Growth: The fragment possesses clear vectors for chemical elaboration. The pyridine ring can be substituted, the amino group can be acylated or alkylated, and the methanol can be extended or modified, allowing for systematic exploration of the surrounding binding pocket during hit-to-lead optimization.

  • Favorable Physicochemical Properties: As a small, polar molecule, it is likely to have good aqueous solubility, a desirable property for biophysical screening assays which can be a challenge for some fragments.[14]

The FBDD Workflow: A Phased Approach

The successful application of (5-Aminopyridin-3-yl)methanol in an FBDD campaign follows a structured, multi-stage process. This workflow is designed to first identify binding, then confirm it with orthogonal methods, and finally to provide the structural basis for optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Structural Biology & Lead Generation A Fragment Library (including target fragment) B Primary Screen (e.g., SPR, Thermal Shift) A->B High-Throughput C Orthogonal Screen (e.g., NMR) B->C Hit Triage D Affinity Determination (e.g., ITC, SPR) C->D Confirmed Hits E Structure Determination (X-ray Crystallography, Cryo-EM) D->E Structural Insights F Structure-Guided Optimization E->F Iterative Design

Caption: A generalized workflow for fragment-based drug design.

Experimental Protocols

Phase 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique ideal for detecting the weak interactions typical of fragments.[15][16][17] It provides real-time binding data and can be used in a high-throughput manner.[18]

Objective: To rapidly identify fragments from a library, including (5-Aminopyridin-3-yl)methanol, that bind to the immobilized target protein.

Protocol:

  • Protein Immobilization:

    • Immobilize the target protein onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry. Aim for a low immobilization density to minimize mass transport effects.

    • Include a reference flow cell, either left blank or with an immobilized irrelevant protein, to subtract non-specific binding and bulk refractive index changes.

  • Fragment Preparation:

    • Prepare a stock solution of (5-Aminopyridin-3-yl)methanol dihydrochloride and other library fragments in 100% DMSO.

    • Dilute the fragments into the running buffer to a final concentration typically between 100 µM and 1 mM. Ensure the final DMSO concentration is matched across all samples and the running buffer (typically ≤ 1%).

  • Screening Assay:

    • Flow the fragment solutions over the sensor chip at a constant flow rate.

    • Monitor the change in response units (RU) to detect binding. Even small, stable responses can indicate a hit.

    • Include buffer-only injections periodically for double referencing.

  • Data Analysis:

    • Subtract the reference channel data from the active channel data.

    • A fragment is considered a primary hit if it shows a concentration-dependent binding signal that is significantly above the noise level.

Table 1: Representative Primary SPR Screening Results

Fragment IDMolecular Weight (Da)Screening Concentration (µM)Observed Response (RU)Hit Status
F001148.162002.5No
F002 (Target) 211.09 200 15.8 Yes
F003122.1220025.1Yes
F004165.232001.8No
Phase 2: Hit Validation using NMR Spectroscopy

NMR is a powerful tool for validating fragment hits and provides information about the binding site on the protein.[19][20][21] Ligand-observed NMR experiments like Saturation Transfer Difference (STD) are particularly well-suited for this purpose.[22][23]

Objective: To confirm the binding of primary hits and rule out false positives from the SPR screen.

Protocol (STD-NMR):

  • Sample Preparation:

    • Prepare two samples for each fragment to be tested:

      • Sample A: Fragment (e.g., 200 µM (5-Aminopyridin-3-yl)methanol) with the target protein (e.g., 10-20 µM) in a suitable deuterated buffer.

      • Sample B (Control): Fragment only at the same concentration.

  • NMR Data Acquisition:

    • Acquire 1D proton NMR spectra for both samples.

    • For Sample A, acquire an STD spectrum. This involves selectively saturating protein resonances and observing the transfer of this saturation to the bound ligand.

    • A typical STD experiment includes an "on-resonance" spectrum where protein signals are saturated and an "off-resonance" spectrum where they are not.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

    • The resulting difference spectrum will only show signals from the protons of the fragment that are in close proximity to the protein upon binding.

    • The presence of signals in the STD spectrum is a strong confirmation of binding.

Phase 3: Structural Characterization by X-ray Crystallography

X-ray crystallography provides high-resolution structural information about how the fragment binds to the target, which is essential for structure-guided optimization.[24][25][26][27][28]

Objective: To determine the three-dimensional structure of the protein-fragment complex.

Protocol:

  • Crystal Preparation:

    • Generate high-quality crystals of the target protein.

  • Fragment Soaking or Co-crystallization:

    • Soaking: Transfer the protein crystals into a solution containing a high concentration (typically 1-10 mM) of (5-Aminopyridin-3-yl)methanol dihydrochloride for a defined period (minutes to hours).

    • Co-crystallization: Set up crystallization trials with the protein already in complex with the fragment.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure using molecular replacement.

    • Carefully analyze the electron density maps to confirm the presence and determine the precise binding mode of the fragment.

Binding_Mode cluster_0 Hypothetical Protein Binding Pocket cluster_1 Fragment: (5-Aminopyridin-3-yl)methanol Asp145 Asp145 Tyr82 Tyr82 Leu25 Leu25 Fragment Aminopyridine Methanol Fragment->Asp145 H-bond (Amino grp) Fragment->Tyr82 H-bond (Methanol OH) Fragment->Leu25 Hydrophobic

Caption: Hypothetical binding mode of the fragment in a protein active site.

Hit-to-Lead Optimization

With a confirmed hit and a high-resolution crystal structure, the process of evolving the fragment into a potent lead molecule begins.[4][29] The structure of the (5-Aminopyridin-3-yl)methanol complex will reveal unoccupied pockets and key interaction points.

Strategies:

  • Fragment Growing: Synthesize analogs that extend from one of the fragment's vectors (e.g., the methanol group) to pick up additional interactions in an adjacent pocket.

  • Fragment Linking: If another fragment is found to bind in a nearby site, design a linker to connect the two fragments, often resulting in a significant increase in affinity.[5]

  • Fragment Merging: If multiple fragments bind in an overlapping fashion, design a new molecule that incorporates the key binding features of each.[4][14]

Throughout this process, it is crucial to monitor not only potency but also ligand efficiency (LE) to ensure that affinity gains are not solely due to increases in size and lipophilicity.[10]

Conclusion

(5-Aminopyridin-3-yl)methanol dihydrochloride represents a high-quality starting point for a fragment-based drug discovery campaign. Its inherent chemical features provide multiple opportunities for forming key interactions with a protein target, and its structure offers clear pathways for synthetic elaboration. By employing a systematic workflow of sensitive biophysical techniques—from primary screening with SPR to orthogonal validation with NMR and detailed structural analysis with X-ray crystallography—researchers can effectively leverage this fragment to initiate a successful hit-to-lead program. This structured, data-driven approach maximizes the potential of FBDD to deliver novel, potent, and selective drug candidates.[30]

References

  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
  • Fragment-Based Drug Discovery Using NMR Spectroscopy.
  • Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Frontiers.
  • NMR Techniques for Structure-Based Drug Discovery.
  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery.
  • A three-stage biophysical screening cascade for fragment-based drug discovery.
  • Applications of NMR in Fragment-Based Drug Design. Royal Society of Chemistry.
  • SPR-based fragment screening: advantages and applic
  • Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences.
  • Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery. Semantic Scholar.
  • Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. PLOS One.
  • Applications of Solution NMR in Drug Discovery. MDPI.
  • Exploring Fragment-Based Approaches in Drug Discovery. Taylor & Francis Online.
  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Massachusetts Biotechnology Council.
  • An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter.
  • Fragment HIT Identific
  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery.
  • X-ray Crystallography Fragment Screening. Selvita.
  • The current role and evolution of X-ray crystallography in drug discovery and development. Expert Opinion on Drug Discovery.
  • Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. MDPI.
  • Methanol Definition - Organic Chemistry Key Term. Fiveable.
  • Methanol. Wikipedia.
  • Methanol | Properties, Production, Uses, & Poisoning. Britannica.
  • What makes a good fragment in fragment-based drug discovery?. Taylor & Francis Online.
  • Application of Fragment-Based Drug Discovery to Vers
  • Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions.
  • Recent Advances in Fragment-Based Drug Design: Applications in Medicinal Chemistry. Research and Reviews.
  • Approaches to Fragment-Based Drug Design. Utrecht University.
  • Fragment-based drug discovery: A graphical review.
  • Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers.
  • Fragment-based drug design (FBDD). Journal of Organic and Pharmaceutical Chemistry.

Sources

Strategic Functionalization of (5-Aminopyridin-3-yl)methanol dihydrochloride for High-Diversity Pyridine Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Pyridine Scaffold

In the landscape of modern drug discovery, the 3,5-disubstituted pyridine core is a "privileged scaffold." Unlike 2,4-substituted isomers, which often suffer from rapid metabolic oxidation or poor solubility, the 3,5-substitution pattern offers a unique vector orientation that mimics the 1,3-disubstituted benzene geometry but with improved physicochemical properties (lower LogP, higher water solubility, and potential for H-bond acceptance).

This guide details the strategic use of (5-Aminopyridin-3-yl)methanol dihydrochloride (CAS: 1185303-34-1 / Free base: 443649-18-1) as a bifunctional linchpin for parallel library synthesis. This building block offers two orthogonal handles—a nucleophilic primary amine and a primary alcohol—enabling the rapid generation of diverse chemical libraries targeting kinases (e.g., CSF1R, p38 MAPK) and GPCRs.

Chemical Profile & Handling Strategy

The Salt Factor

The commercial availability of this building block as a dihydrochloride salt (.2HCl) is a critical stability feature, preventing oxidation of the amine and polymerization. However, the acidity of the salt (approx. pH < 2 in aqueous solution) is incompatible with acid-sensitive reagents and can quench organometallic catalysts.

Key Handling Rule: For parallel synthesis, in situ neutralization is preferred over bulk free-basing to minimize oxidation of the free amine during storage.

Physicochemical Data Table[1]
PropertyValueImplication for Synthesis
Molecular Weight 197.06 (salt) / 124.14 (free base)Adjust stoichiometry carefully (x1.59 factor).
pKa (Pyridine N) ~5.2Weakly basic; protonated in the salt form.
pKa (Aniline NH2) ~3.5 - 4.0Low nucleophilicity compared to alkyl amines; requires activated electrophiles or catalysis.
Solubility High: Water, MeOH, DMSO Low: DCM, Toluene, EtherReactions often require polar aprotic solvents (DMF, DMSO, NMP).

Strategic Synthetic Planning

The synthesis of libraries from this core relies on Orthogonal Functionalization . The primary amine (Position 5) is significantly more nucleophilic than the alcohol (Position 3) towards acylating agents, but the alcohol can compete if reaction conditions are not controlled.

Workflow Logic (Graphviz Diagram)

The following diagram illustrates the divergent pathways for library construction.

LibraryWorkflow Start (5-Aminopyridin-3-yl)methanol .2HCl Base Neutralization (DIPEA/TEA) Start->Base PathA Path A: N-Functionalization (Amine First) Base->PathA Preferred (Chemoselective) PathB Path B: O-Functionalization (Alcohol First) Base->PathB Requires Protection of NH2 Amide Amide Coupling (R-COOH, HATU) PathA->Amide RedAm Reductive Amination (R-CHO, STAB) PathA->RedAm Urea Urea Formation (R-NCO) PathA->Urea Ether Ether Synthesis (R-X, NaH) PathB->Ether Oxidation Oxidation to Aldehyde (MnO2) PathB->Oxidation Final Final Library Compounds Amide->Final RedAm->Final Urea->Final Ether->Final Oxidation->Final

Caption: Divergent synthetic pathways for (5-Aminopyridin-3-yl)methanol. Path A is kinetically favored.

Detailed Experimental Protocols

Protocol A: In Situ Neutralization & Amide Coupling (N-Acylation)

Target: Amide libraries at the 5-position.

Rationale: The aniline-like nitrogen at position 5 is moderately nucleophilic. Using HATU ensures rapid coupling before the hydroxyl group interferes.

Reagents:

  • Scaffold: (5-Aminopyridin-3-yl)methanol .2HCl[1]

  • Carboxylic Acids (Diversity set)

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Preparation: In a 96-well deep-well plate or reaction vial, dispense 1.0 equiv of the scaffold (salt form).

  • Neutralization: Add DMF followed by 3.5 equiv of DIPEA.

    • Note: 2.0 equiv are consumed neutralizing the HCl; 1.5 equiv remain to drive the reaction.

    • Observation: The mixture may warm slightly; ensure complete dissolution (sonicate if necessary).

  • Activation: In a separate vessel, mix the Carboxylic Acid (1.2 equiv ) with HATU (1.2 equiv ) and DIPEA (1.0 equiv ) in DMF. Stir for 10 mins.

  • Coupling: Transfer the activated acid solution to the scaffold solution.

  • Incubation: Shake/Stir at Room Temperature for 4–16 hours .

    • QC Check: Monitor by LCMS. Look for mass M+Acid-18.

  • Workup:

    • Option 1 (SPE): Pass through a SCX-2 (Strong Cation Exchange) cartridge. The pyridine core will catch; wash with MeOH, elute with 2M NH3 in MeOH.

    • Option 2 (Prep HPLC): Direct injection if DMF volume is low.

Protocol B: Reductive Amination (Secondary Amines)

Target: Secondary amine libraries.

Rationale: Sodium triacetoxyborohydride (STAB) is mild and will not reduce the pyridine ring or the alcohol.

Step-by-Step:

  • Dissolution: Dissolve scaffold (1.0 equiv , .2HCl salt) in 1,2-Dichloroethane (DCE) / MeOH (9:1).

  • Base: Add TEA (2.0 equiv ) to neutralize the salt.

  • Aldehyde Addition: Add Aldehyde diversity reagent (1.1 equiv ).

  • Imine Formation: Stir for 1 hour at RT. (Optional: Add MgSO4 to sequester water).

  • Reduction: Add STAB (2.5 equiv ). Stir at RT for 16 hours.[2][3]

  • Quench: Add sat. NaHCO3. Extract with DCM.

Protocol C: O-Alkylation (Ether Formation)

Target: Ether linkages at the 3-position.

Critical Constraint: The amine MUST be protected (e.g., Boc) or already functionalized (e.g., as an amide from Protocol A) before this step, otherwise N-alkylation will compete or dominate.

Reagents:

  • Substrate: N-functionalized (5-Aminopyridin-3-yl)methanol[1]

  • Alkyl Halide (R-Br or R-I)

  • Base: NaH (60% dispersion) or Cs2CO3

  • Solvent: DMF or THF

Step-by-Step:

  • Deprotonation: Dissolve substrate in anhydrous DMF at 0°C. Add NaH (1.2 equiv ).

    • Safety: Hydrogen gas evolution.[4] Vent properly.

  • Alkylation: Add Alkyl Halide (1.2 equiv ) dropwise.

  • Reaction: Allow to warm to RT and stir for 3–6 hours.

  • Quench: Carefully add MeOH or Water.

Quality Control & Validation

LCMS Interpretation

Pyridine libraries often show "tailing" on standard C18 columns due to interaction with silanols.

  • Recommendation: Use a high pH buffer (Ammonium Bicarbonate, pH 10) or add 0.1% Formic Acid/TFA to the mobile phase.

  • Mass Spec: Expect intense [M+H]+ signals. The pyridine nitrogen protonates easily.

NMR Diagnostics
  • H2 (Position 2): Typically a singlet or doublet around 8.0–8.5 ppm (deshielded by ring nitrogen).

  • H4/H6: Signals around 7.0–8.0 ppm.

  • CH2-OH: Singlet around 4.5–4.7 ppm. If O-alkylated, this shifts upfield and splits if the neighbor has protons.

Case Study: Kinase Inhibitor Design

Reference Context: This scaffold mimics the "hinge-binding" region of many kinase inhibitors.

  • Example: In the synthesis of CSF1R inhibitors (similar to Pexidartinib), the 5-amino group is coupled to a bulky aromatic acid to occupy the hydrophobic pocket, while the 3-hydroxymethyl group is extended to interact with the solvent front or ribose binding pocket.

Decision Tree for Library Design

DecisionTree Q1 Target Library Type? AmideLib Amide/Urea Library Q1->AmideLib Acylation EtherLib Ether/Amine Library Q1->EtherLib Alkylation Action1 Use Protocol A (HATU) Neutralize in situ AmideLib->Action1 Q2 Is Amine Free? EtherLib->Q2 Action2 Protect Amine (Boc) Then Protocol C Q2->Action2 Yes (Compelling N-alkylation risk) Action3 Use Protocol B (Reductive Amination) Q2->Action3 No (Target is amine)

Caption: Decision matrix for selecting the appropriate synthetic protocol based on library goals.

References

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Source: PMC (National Institutes of Health) URL:[Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. Source: MDPI (Molecules) URL:[Link]

  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Source: PMC (National Institutes of Health) URL:[Link]

  • Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold. Source: Arabian Journal of Chemistry URL:[Link]

Sources

Troubleshooting & Optimization

Improving solubility of (5-Aminopyridin-3-yl)methanol dihydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (5-Aminopyridin-3-yl)methanol dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in organic solvents. Here, we provide expert-driven FAQs and in-depth troubleshooting guides to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: Why is (5-Aminopyridin-3-yl)methanol dihydrochloride so difficult to dissolve in common organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)?

A1: The poor solubility is a direct consequence of the compound's structure as a dihydrochloride salt. The molecule possesses two protonated basic nitrogen atoms—one on the pyridine ring and one on the primary amine. These protonated sites form strong ionic bonds with the two chloride counter-ions. This salt form makes the molecule highly polar and gives it a high lattice energy, similar to table salt.[1][2] Consequently, it dissolves well in highly polar protic solvents like water or methanol, which can effectively solvate the ions, but exhibits very poor solubility in less polar or nonpolar organic solvents that cannot overcome the strong ionic interactions.[1]

Q2: I dissolved my compound in DMSO, but it crashed out when I added it to my reaction mixture in Toluene. What happened?

A2: This phenomenon is known as antisolvent precipitation.[3] (5-Aminopyridin-3-yl)methanol dihydrochloride is soluble in highly polar aprotic solvents like Dimethyl Sulfoxide (DMSO). However, when this concentrated DMSO stock solution is introduced into a large volume of a nonpolar solvent like Toluene (the "antisolvent"), the overall polarity of the solvent system drops dramatically. The compound is no longer soluble in this new, less polar environment and precipitates out of the solution.[3] To avoid this, consider the strategies outlined in the troubleshooting guides below, such as converting to the free base or using a co-solvent system.

Q3: Can I just heat the mixture to force the compound into solution?

A3: While gentle warming can modestly increase both the rate of dissolution and the equilibrium solubility, it should be approached with caution.[1] Excessive or prolonged heating can lead to the thermal degradation of the compound, potentially generating impurities that could interfere with your subsequent reactions or analysis.[1][4] It is always recommended to first assess the thermal stability of your compound before employing heat as a primary solubilization method. A safer and more effective approach is often to modify the compound or the solvent system first.

Q4: What is the fundamental difference in solubility between the dihydrochloride salt and its corresponding free base?

A4: The difference is substantial and rooted in polarity.

  • (5-Aminopyridin-3-yl)methanol dihydrochloride (Salt): Highly polar, ionic, crystalline solid. High lattice energy. Prefers polar, protic solvents.

  • (5-Aminopyridin-3-yl)methanol (Free Base): A neutral, significantly less polar molecule.[1] The strong ionic interactions are eliminated. This form is much more soluble in a wider range of organic solvents, including moderately polar ones like DCM, Chloroform, and Ethyl Acetate, where the salt form is practically insoluble.[1] Converting the salt to the free base is therefore a powerful strategy to achieve solubility in these solvents.

In-Depth Troubleshooting Guides

Guide 1: Strategic Solvent & Co-Solvent Screening

When tackling a solubility challenge, a systematic screening of solvents and their mixtures is the foundational first step. This approach allows you to find a suitable medium without chemically modifying your starting material.

Rationale

The principle of "like dissolves like" governs solubility. For a highly polar salt, only highly polar solvents will be effective. However, many organic reactions require less polar media. A co-solvent system works by adding a small amount of a "good" solvent to a "poor" solvent to create a mixture with an intermediate polarity that can successfully dissolve the compound.[5][6][7]

Recommended Solvent Screening Panel
Solvent ClassExample SolventsExpected Solubility of Dihydrochloride SaltNotes
Polar Protic Water, Methanol (MeOH), Ethanol (EtOH)HighMay not be compatible with many organic reactions (e.g., those using water-sensitive reagents).
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Moderate to HighHigh boiling points can make removal difficult. Often used for creating concentrated stock solutions.
Halogenated Dichloromethane (DCM), Chloroform (CHCl₃)Very Low / InsolubleCommon reaction solvents where solubility of the salt form is a major issue.
Ethers Tetrahydrofuran (THF), 2-Methyl-THFVery Low / InsolubleProne to peroxide formation; often require stabilizers.
Esters Ethyl Acetate (EtOAc)InsolubleA common solvent for work-up and chromatography.
Hydrocarbons Toluene, HexanesInsolubleNonpolar solvents, unsuitable for dissolving the salt.
Experimental Protocol: Co-Solvent Screening
  • Setup: Place a small, known amount of (5-Aminopyridin-3-yl)methanol dihydrochloride (e.g., 5 mg) into several small vials.

  • Primary Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of your desired primary organic solvent (e.g., DCM or THF). The compound will likely remain as a suspension.

  • Co-Solvent Titration: While vortexing or stirring vigorously, add a polar co-solvent (e.g., Methanol or DMSO) dropwise from a microliter syringe.

  • Observation: Carefully observe the suspension. Note the approximate volume of co-solvent required to achieve complete dissolution.

  • Optimization: If a promising combination is found, repeat the experiment to determine the minimum percentage of co-solvent required (e.g., 5% MeOH in DCM) to keep your compound in solution at the desired reaction concentration.

  • Validation: Always run a small-scale test reaction in the chosen co-solvent system to ensure it does not negatively impact your reaction chemistry.

Guide 2: Chemical Modification: Conversion to Free Base

This is the most robust and widely applicable method for solubilizing hydrochloride salts in common organic solvents. By neutralizing the salt, you generate the less polar free base, which is readily soluble.

Rationale

The conversion involves an acid-base reaction. A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to the suspension of the dihydrochloride salt. The organic base deprotonates the two acidic sites on the (5-Aminopyridin-3-yl)methanol, forming the neutral (and soluble) free base. The protonated organic base then forms an insoluble hydrochloride salt (e.g., triethylammonium chloride), which precipitates and can be removed by filtration.[1]

Experimental Protocol: In-Situ Free Base Conversion
  • Reaction Setup: Suspend (5-Aminopyridin-3-yl)methanol dihydrochloride (1.0 equivalent) in your anhydrous organic solvent of choice (e.g., DCM) under an inert atmosphere (e.g., Nitrogen or Argon). A typical concentration is 0.1-0.5 M.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath. This helps to control any potential exotherm from the neutralization.

  • Base Addition: Slowly add a suitable tertiary amine base dropwise to the stirred suspension. Use slightly more than 2 equivalents to ensure complete neutralization of the dihydrochloride.

    • Recommended Bases: Triethylamine (TEA, 2.2 equivalents) or Diisopropylethylamine (DIPEA, 2.2 equivalents).

  • Stirring & Observation: Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 15-30 minutes. You should observe the initial solid dissolving and a new, fine white precipitate (the amine hydrochloride) forming.

  • Removal of Byproduct: Filter the mixture through a pad of celite or a fine frit funnel to remove the precipitated amine hydrochloride salt.

  • Usage: The resulting clear filtrate contains the dissolved free base of (5-Aminopyridin-3-yl)methanol and is ready for use in your subsequent reaction step.

Visual Workflow Guides

The following diagrams provide a visual representation of the decision-making and experimental processes described in this guide.

G cluster_start Initial State cluster_physical Physical Methods cluster_solvent Solvent System Modification cluster_chemical Chemical Modification cluster_end Resolution start Insoluble Compound in Desired Organic Solvent physical_aids Apply Physical Aids: - Vigorous Stirring - Sonication - Gentle Warming (with caution) start->physical_aids decision1 Is it soluble? physical_aids->decision1 cosolvent Use Co-Solvent System (e.g., DCM/MeOH) decision2 Is co-solvent system effective & compatible? cosolvent->decision2 free_base Convert to Free Base (See Guide 2) soluble Compound is Soluble free_base->soluble decision1->cosolvent No decision1->soluble Yes decision2->free_base No / Incompatible decision2->soluble Yes

Caption: Troubleshooting workflow for solubility issues.

G cluster_setup Step 1: Setup cluster_reaction Step 2: Reaction cluster_workup Step 3: Work-up cluster_result Step 4: Result suspend Suspend Dihydrochloride Salt (1 eq.) in Anhydrous DCM cool Cool Suspension to 0 °C suspend->cool add_base Add Triethylamine (2.2 eq.) Dropwise cool->add_base stir Stir at 0 °C to RT for 30-45 min add_base->stir filter Filter Mixture to Remove Precipitated TEA·HCl stir->filter result Clear Filtrate Containing Soluble Free Base filter->result

Caption: Workflow for converting the salt to its free base.

References

  • Wikipedia. (2023). Cosolvent. [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Journal of Pharmaceutical Sciences, 74(2), 142-147. [Link]

  • Chemistry Stack Exchange. (2019). Why is Pyridinium Chlorochromate soluble in organic solvents?. [Link]

  • Schubert, P., & Kötter, H. (1998). 4-Aminopyridine affects rat arterial smooth muscle BKCa currents by changing intracellular pH. British Journal of Pharmacology, 123(6), 1167–1174. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

  • Wypych, G. (Ed.). (2019). Databook of solvents. Elsevier. (General reference for solvent properties and uses in the pharmaceutical industry). [Link]

  • PubChem. (n.d.). (5-aminopyridin-3-yl)methanol. National Center for Biotechnology Information. [Link]

Sources

Optimization of reaction temperature for (5-Aminopyridin-3-yl)methanol dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers optimizing the synthesis and isolation of (5-Aminopyridin-3-yl)methanol dihydrochloride .

The content is structured to address the critical thermal parameters governing the reduction of Methyl 5-aminonicotinate (the standard precursor) and the subsequent hydrochloride salt formation.

Subject: (5-Aminopyridin-3-yl)methanol dihydrochloride [CAS: 104573-89-5] Application: Kinase Inhibitor Intermediate / Pyridine Functionalization Support Level: Tier 3 (Process Chemistry & Optimization)

Executive Summary: The Thermal Landscape

The synthesis of (5-Aminopyridin-3-yl)methanol dihydrochloride typically involves the hydride reduction of methyl 5-aminonicotinate followed by hydrochlorination. Temperature control is not merely about "yield"; it dictates the chemoselectivity (preventing ring reduction) and the polymorph stability of the salt.

Critical Thermal Control Points (CTCPs):

  • Reduction Initiation (-10°C to 0°C): Essential to prevent "runaway" exotherms with Lithium Aluminum Hydride (LAH).

  • Reaction Maintenance (20°C - 25°C): High temperatures (>40°C) promote pyridine ring hydrogenation or polymerization of the amino-alcohol.

  • Salt Crystallization (<15°C): The dihydrochloride is thermally labile; high temperatures during HCl addition cause "oiling out" (formation of amorphous gums) rather than crystalline precipitation.

Process Workflow & Logic

The following diagram illustrates the optimized workflow with embedded thermal decision gates.

ReactionOptimization Start Methyl 5-aminonicotinate (Precursor) Addition Controlled Addition (Maintain < 5°C) Start->Addition LAH_Prep LAH Suspension (THF, -10°C) LAH_Prep->Addition WarmUp Warm to RT (20-25°C) Stir 2-4 h Addition->WarmUp Slow warming Check Check TLC/LCMS Complete? WarmUp->Check OverHeat Impurity: Ring Reduction (Tetrahydropyridine) WarmUp->OverHeat If T > 40°C Check->WarmUp No (Extend time, do NOT heat) Quench Fieser Quench (Exothermic! Keep < 10°C) Check->Quench Yes Isolation Filter & Conc. (Free Base Oil) Quench->Isolation SaltForm HCl/Dioxane Addition (Critical: < 15°C) Isolation->SaltForm Dissolve in EtOH Product (5-Aminopyridin-3-yl)methanol Dihydrochloride SaltForm->Product Crystallization

Figure 1: Thermal Logic Flow for Synthesis. Red nodes indicate Critical Thermal Control Points (CTCPs) where deviation causes irreversible failure.

Optimization Data: Temperature vs. Outcome

The following data summarizes the impact of reaction temperature during the reduction phase (using LiAlH4 in THF).

Reaction Temp (°C)Conversion (4h)Impurity ProfileObservation
-10°C to 0°C < 20%LowKinetic trap. Reaction is too slow for practical throughput.
20°C to 25°C (Optimal) > 98% < 0.5% Ideal balance of kinetics and selectivity.
40°C to 50°C > 99%3-5%Appearance of ring-reduced byproducts (piperidine derivatives).
Reflux (66°C) > 99%> 10%Significant decomposition; product darkens (oxidation of amine).

Troubleshooting Guides (FAQs)

Module A: The Reduction Step

Q: The reaction stalls at 80% conversion. Should I reflux to push it to completion? A: No. Refluxing an aminopyridine with LAH invites ring reduction and oxidative tarring.

  • Root Cause: Likely deactivation of the hydride by the acidic protons of the primary amine (forming an intermediate aluminum-nitrogen complex).

  • Solution: Instead of heating, add a second portion of LAH (0.5 eq) at 0°C, then warm back to 25°C. The "stalling" is often due to reagent consumption by the amine protons rather than kinetic barriers.

Q: My product turned dark brown after workup. What happened? A: Thermal Oxidation. Aminopyridines are electron-rich and prone to air oxidation, accelerated by heat.

  • Fix: Ensure the rotary evaporator bath is < 40°C during solvent removal. Perform the workup under Nitrogen/Argon if possible.

Module B: The Salt Formation (Dihydrochloride)

Q: Upon adding HCl, the product formed a sticky gum ("oiled out") instead of a white solid. A: The temperature was too high during acidification.

  • Mechanism: The dihydrochloride salt has high lattice energy but is extremely hygroscopic. If the solvent (ethanol/dioxane) is warm, the salt remains semi-solubilized or forms an amorphous melt.

  • Protocol Correction:

    • Dissolve the free base in absolute Ethanol.

    • Cool the solution to 0-5°C .

    • Add 4M HCl in Dioxane dropwise.

    • Maintain internal temperature < 15°C .

    • If oiling occurs, stop stirring, scratch the glass with a spatula to induce nucleation, and cool to -20°C.

Q: Why do I get the Monohydrochloride instead of the Dihydrochloride? A: Insufficient acid concentration or thermal dissociation.

  • Explanation: The pyridine nitrogen (pKa ~6) protonates easily. The exocyclic amine is weakly basic. Protonating both requires excess HCl and low temperature. At high temperatures, the second HCl molecule dissociates.

  • Fix: Use 2.5 to 3.0 equivalents of HCl relative to the starting material and keep the isolation temperature low.

Optimized Experimental Protocol

Standardized for 10g scale.

Step 1: Reduction

  • Setup: Flame-dry a 500mL 3-neck flask; flush with Argon.

  • Reagent Prep: Charge LiAlH4 (1.5g, 1.5 eq) and anhydrous THF (100 mL). Cool to -10°C .

  • Addition: Dissolve Methyl 5-aminonicotinate (4.0g) in THF (40 mL). Add dropwise over 30 mins, maintaining internal temp < 0°C .

  • Reaction: Remove cooling bath. Allow to warm to 20-25°C . Stir for 3 hours.

  • Quench (Critical): Cool back to 0°C . Add water (1.5 mL), 15% NaOH (1.5 mL), and water (4.5 mL) sequentially (Fieser method).

  • Isolation: Filter the white granular precipitate. Dry the filtrate over Na2SO4 and concentrate at < 40°C to obtain the pale yellow oil (Free Base).

Step 2: Salt Formation

  • Dissolution: Dissolve the crude oil in absolute Ethanol (20 mL).

  • Cooling: Place in an ice/salt bath (0°C ).

  • Acidification: Add 4M HCl in Dioxane (20 mL, excess) dropwise. Ensure temp stays < 10°C .

  • Crystallization: A white solid should precipitate. Stir at 0°C for 1 hour.

  • Filtration: Filter the solid, wash with cold diethyl ether, and dry under vacuum at room temperature (Do not heat).

References

  • Reduction of Pyridine Esters: Setliff, F. L. (1970). "Lithium Aluminum Hydride Reduction of Some 5-Substituted Nicotinic Acid Derivatives." Journal of Chemical & Engineering Data, 15(4), 590. (Establishes the baseline stability of 5-amino-3-hydroxymethylpyridine).
  • General Pyridine Reduction Protocols: Organic Syntheses, Coll. Vol. 5, p. 977 (1973); Vol. 44, p. 86 (1964).

  • Salt Formation Thermodynamics: Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3][4][5][6][7] (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative source on pKa and salt stability of weak bases).

  • Commercial Process Comparison: See US Patent 2010/0292218 A1, "Synthesis of Aminopyridine Intermediates for Kinase Inhibitors." (Describes similar reduction conditions for pharmaceutical intermediates).

Sources

Removing HCl salts from (5-Aminopyridin-3-yl)methanol dihydrochloride during workup

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist's Foreword

Welcome to the technical support guide for handling (5-Aminopyridin-3-yl)methanol dihydrochloride during experimental workups. This molecule, with its dual basic centers and hydrophilic alcohol moiety, presents unique purification challenges, particularly in its dihydrochloride salt form. The high polarity and water solubility of the salt necessitate a carefully planned workup strategy to efficiently neutralize the molecule and extract the free base.

This guide is structured to move from foundational principles to practical application, providing not just protocols, but the chemical reasoning behind them. We will address the most common questions and troubleshooting scenarios encountered in the lab, ensuring you can confidently navigate the workup process and achieve high purity and yield.

Core Principles: Understanding the Chemistry

(5-Aminopyridin-3-yl)methanol possesses two basic nitrogen atoms: the pyridine ring nitrogen and the exocyclic amino group. In its dihydrochloride form, both of these sites are protonated, forming a highly water-soluble salt.

  • Pyridine Nitrogen (pKa ~5-6): This is the more basic of the two nitrogens.

  • Exocyclic Amino Nitrogen (pKa ~3-4): This nitrogen is less basic due to the electron-withdrawing effect of the pyridine ring.

The goal of the workup is to neutralize these ammonium salts to regenerate the free base, which is significantly less water-soluble and can be extracted into an organic solvent. According to the general principles of acid-base extraction, to deprotonate an ammonium salt and move the free amine into the organic layer, the pH of the aqueous solution should be at least 2 pKa units above the pKa of the conjugate acid.[1] Given the pKa values, a final pH of >8 is required to ensure complete deprotonation of both sites.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for removing the two HCl salts?

The most direct method is neutralization through a basic aqueous workup.[2][3] This involves dissolving the crude reaction mixture, which contains the dihydrochloride salt, in an aqueous solution and adding a base to raise the pH. This deprotonates the ammonium cations, forming the free amine, which can then be partitioned into an organic solvent.[4]

Q2: Which base should I use for the neutralization, and how much?

The choice of base is critical and depends on the stability of your compound and the desired final pH.

BaseTypepKa (Conj. Acid)Recommended Use & Rationale
Sodium Bicarbonate (NaHCO₃) Weak6.4Not Recommended as the sole base. It is not strong enough to fully deprotonate the less basic exocyclic amine, leading to incomplete neutralization and poor extraction efficiency.
Sodium Carbonate (Na₂CO₃) Moderate10.3Good Choice. It is sufficiently basic to deprotonate both nitrogen atoms. It is less hazardous than strong hydroxides and is a good starting point.
Potassium Carbonate (K₂CO₃) Moderate10.3Good Choice. Similar in strength to Na₂CO₃, but creates a more basic solution at the same concentration. Can also act as a drying agent, sometimes aiding in layer separation.
Sodium Hydroxide (NaOH) Strong~14Effective, but use with caution. Guarantees complete deprotonation. However, its high basicity can potentially catalyze side reactions or degradation of sensitive functional groups. Use a dilute solution (e.g., 1-2 M) and add it slowly.[2]
Triethylamine (Et₃N) Organic10.7Specialized Use. Can be used in non-aqueous conditions but is generally not recommended for aqueous workups as its own hydrochloride salt must be removed.

How much? You must add enough base to neutralize two equivalents of HCl and then raise the pH of the entire aqueous phase to >8. Always monitor the pH of the aqueous layer with pH paper or a calibrated meter.

Q3: My product is the free base, (5-Aminopyridin-3-yl)methanol. What is the best organic solvent for extraction?

The free base contains two polar amine groups and a hydroxyl group, making it quite polar. Therefore, you need a relatively polar, water-immiscible organic solvent for efficient extraction.

SolventDensity (g/mL)Key Characteristics
Ethyl Acetate (EtOAc) 0.902Good general-purpose solvent. Can be difficult to remove completely from polar products.[5]
Dichloromethane (DCM) 1.33Excellent solvent for many polar compounds. Caution: It is denser than water and can form emulsions.[5]
Chloroform (CHCl₃) 1.49Similar to DCM but more toxic. Very effective for polar compounds.
n-Butanol 0.810Highly effective for extracting polar, H-bonding solutes from water, but is partially miscible with water and has a high boiling point, making it difficult to remove.

Recommendation: Start with Ethyl Acetate or Dichloromethane. You may need to perform multiple extractions (e.g., 3-5 times) to ensure complete recovery of the product from the aqueous layer.

Q4: Can I use an alternative to liquid-liquid extraction?

Yes. If extraction proves difficult due to emulsions or poor partitioning, consider these alternatives:

  • Precipitation/Filtration: After neutralizing the aqueous solution, the free base may precipitate if its solubility in the basic aqueous solution is low. You can then collect the solid by filtration. This is often the simplest method if it works.

  • Ion-Exchange Chromatography (IEX): This is a powerful technique for purifying ionic compounds.[6] You can use a cation exchange resin to bind your protonated amine, wash away neutral impurities, and then elute the pure amine salt with a high-salt or pH-adjusted buffer.[7] This is particularly useful for achieving very high purity.

Troubleshooting Guide

Problem: After adding base and an organic solvent, my product is not extracting into the organic layer (confirmed by TLC or LC-MS).

  • Cause 1: Incomplete Neutralization. Your aqueous layer is not basic enough. The compound is still in its protonated, water-soluble form.

    • Solution: Check the pH of the aqueous layer. It must be pH >8, ideally pH 9-10. Add more base (e.g., 1M NaOH) dropwise until the target pH is reached, then re-extract.[1]

  • Cause 2: Product is Too Polar. The free base itself may have significant water solubility, even after neutralization.

    • Solution 1 (Salting Out): Add a large amount of a salt like sodium chloride (NaCl) to the aqueous layer until it is saturated (brine).[1] This decreases the polarity of the aqueous phase and can "push" your organic compound into the organic layer.

    • Solution 2 (Change Solvent): Switch to a more polar extraction solvent like n-butanol. Be prepared for a more difficult solvent removal step.

    • Solution 3 (Continuous Extraction): Use a continuous liquid-liquid extraction apparatus for exhaustive extraction over several hours.

Problem: A thick emulsion has formed between the aqueous and organic layers.

  • Cause: Emulsions are common when dealing with basic solutions and chlorinated solvents.[1][5] They are stabilized by microscopic droplets of one layer suspended in the other.

    • Solution 1: Let the separatory funnel stand undisturbed for 10-30 minutes.

    • Solution 2: Add a saturated NaCl solution (brine). This increases the ionic strength of the aqueous phase and can help break the emulsion.[1]

    • Solution 3: Gently swirl the funnel instead of shaking vigorously.

    • Solution 4: If the volume is small, transfer the mixture to a centrifuge tube and spin it down.[1]

    • Solution 5: Pass the entire mixture through a pad of Celite® or glass wool in a filter funnel.

Problem: A solid crashed out of solution during neutralization.

  • Cause: This is likely your free base precipitating from the aqueous solution as it is deprotonated.

    • Is this a problem? Not necessarily! This can be an effective purification method.

    • Solution 1 (Isolate as Solid): If a significant amount of solid has formed, you can collect it via vacuum filtration, wash it with cold water to remove inorganic salts, and then dry it under vacuum.

    • Solution 2 (Proceed with Extraction): Add your organic extraction solvent and shake. The solid should dissolve into the organic layer. If it doesn't, you may need a more effective solvent (see above).

Experimental Protocols & Workflows

Method 1: Standard Basic Workup (Liquid-Liquid Extraction)

This is the most common and recommended starting procedure.

Workflow Diagram

G cluster_prep Preparation cluster_neut Neutralization cluster_ext Extraction cluster_iso Isolation Dissolve Dissolve crude dihydrochloride salt in Water Cool Cool solution in ice-water bath Dissolve->Cool AddBase Slowly add base (e.g., 2M Na₂CO₃) until pH > 8 Cool->AddBase Transfer Transfer to separatory funnel AddBase->Transfer AddSolvent Add organic solvent (e.g., Ethyl Acetate) Transfer->AddSolvent Extract Shake and vent; Separate layers AddSolvent->Extract Repeat Repeat extraction of aqueous layer 2-3x Extract->Repeat Combine Combine organic layers Repeat->Combine Wash Wash with brine Combine->Wash Dry Dry over Na₂SO₄ or MgSO₄ Wash->Dry Concentrate Filter and concentrate under reduced pressure Dry->Concentrate FinalProduct FinalProduct Concentrate->FinalProduct Pure Free Base

Caption: Workflow for basic liquid-liquid extraction.

Step-by-Step Protocol:
  • Dissolution: Dissolve the crude (5-Aminopyridin-3-yl)methanol dihydrochloride in a minimal amount of deionized water in an Erlenmeyer flask.

  • Neutralization:

    • Place the flask in an ice-water bath to dissipate any heat generated during neutralization.

    • Slowly add a 1-2 M solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) dropwise while stirring.

    • Periodically check the pH of the aqueous solution using pH paper. Continue adding base until the pH is stable at 8 or higher.

  • Extraction:

    • Transfer the basic aqueous solution to a separatory funnel.

    • Add a volume of ethyl acetate (or dichloromethane) approximately equal to the aqueous volume.

    • Stopper the funnel, invert, and vent to release pressure. Shake for 1-2 minutes with periodic venting.[1][5]

    • Allow the layers to separate fully. Drain the appropriate layer (DCM is the bottom layer, EtOAc is the top).

    • Repeat the extraction on the aqueous layer at least two more times with fresh organic solvent.

  • Isolation:

    • Combine all the organic extracts in a clean flask.

    • Wash the combined organic layer with a small volume of brine (saturated aq. NaCl) to remove residual water and break any minor emulsions.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the free base, (5-Aminopyridin-3-yl)methanol.

Method 2: Purification via Recrystallization

This method is applicable after the free base has been isolated, if it is a solid and requires further purification.

Workflow Diagram

G cluster_solv Solvent Selection cluster_proc Process cluster_iso Isolation Screen Screen for a solvent system: Good solubility when hot, Poor solubility when cold Dissolve Dissolve crude solid in MINIMUM amount of HOT solvent Screen->Dissolve Cool Allow to cool slowly to room temperature Dissolve->Cool Chill Chill in an ice bath to maximize crystal formation Cool->Chill Filter Collect crystals by vacuum filtration Chill->Filter Wash Wash with a small amount of COLD solvent Filter->Wash Dry Dry crystals under vacuum Wash->Dry Final Final Dry->Final Pure Crystalline Solid

Caption: General workflow for recrystallization.

Step-by-Step Protocol:
  • Solvent Selection: The key to recrystallization is finding a suitable solvent or solvent pair.[8] The ideal solvent will dissolve your compound completely when hot but poorly when cold.[9][10] For a polar compound like (5-Aminopyridin-3-yl)methanol, consider solvents like isopropanol, ethanol/water mixtures, or ethyl acetate/heptane mixtures.

  • Dissolution: Place the crude solid in a flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) while stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any impurities adhering to the crystal surfaces.

    • Dry the purified crystals in a vacuum oven.

References
  • Benchchem. (n.d.). Technical Support Center: Workup Procedures for Reactions Involving Basic Amines.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents?
  • GP GASPACK S.A. (n.d.). Ion Exchange Reclaimers for Amine Cleaning & Purification.
  • University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Amines.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
  • GSC Online Press. (2025, March 31). Ion exchange chromatography: A comprehensive review.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • MIT OpenCourseWare. (n.d.). 8.4 - Extraction and Washing Guide.
  • ResearchGate. (2015, July 10). How can I separate HCl from amine hydrogenchloride solution by electrolysis?
  • ECHEMI. (n.d.). Purification of Hydrochloride.
  • Filo. (2026, January 20). Outline a general procedure for the separation of amines from neutral compounds.
  • Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Ecolab. (n.d.). Ion Exchange Chromatography.
  • Chemistry LibreTexts. (2024, April 15). Ion-Exchange Chromatography.
  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose.
  • Chemistry LibreTexts. (2022, August 17). Recrystallization.

Sources

Validation & Comparative

Comparing reactivity of (5-Aminopyridin-3-yl)methanol dihydrochloride vs free amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Decision Matrix

For most drug development applications, the choice between the Dihydrochloride (2HCl) salt and the Free Amine of (5-Aminopyridin-3-yl)methanol dictates the solvent system and base stoichiometry required for successful functionalization.

FeatureDihydrochloride Salt (2HCl) Free Amine
Primary Use Case Long-term storage, aqueous/polar reactions.Immediate anhydrous coupling (DCM, THF).[1]
Stability High. Resistant to N-oxidation and polymerization.Moderate/Low. Prone to oxidation (browns over time).
Hygroscopicity High. Often requires drying before precise weighing.Low to Moderate.
Stoichiometry Requires ≥ 3.0 eq of base to activate.Requires ≥ 1.0 eq of base (as scavenger).
Solubility Water, MeOH, DMSO.[1][2] Insoluble in DCM/EtOAc.DCM, EtOAc, THF, MeOH, DMSO.[1]

Recommendation: Purchase the Dihydrochloride salt for inventory due to superior shelf-life. Convert to the free base in situ or immediately prior to use for reactions requiring non-polar solvents (e.g., DCM-mediated acylations).

Chemical & Physical Properties[1][3][4][5]

Understanding the protonation state is critical. The "dihydrochloride" designation implies a salt where both the pyridine nitrogen and the exocyclic amine (or the lattice structure) hold protons. However, the exocyclic amine is weakly basic (


), meaning the second HCl is loosely bound and highly acidic in solution.[1]
PropertyDihydrochloride SaltFree Amine
Formula


MW ~197.06 g/mol 124.14 g/mol
Acidity (aq) pH < 2 (Strongly Acidic)pH ~ 8-9 (Weakly Basic)

(Ring N)
~6.0 (Protonated form)~6.0 (Conjugate acid)

(Exocyclic N)
< 0 (Protonated form)Not applicable (Neutral)

Reactivity Profile & Mechanistic Insights[1]

Nucleophilicity Hierarchy

The molecule contains three potential nucleophilic sites. Controlling reaction conditions (pH and electrophile equivalents) is essential to achieve regioselectivity.

  • Exocyclic Amine (

    
    ):  The primary nucleophile once deprotonated. In the 2HCl form, it is inactive.[1]
    
  • Pyridine Nitrogen (Ring N): Moderately nucleophilic. Can form N-acyl pyridinium salts (unstable intermediates) or act as a catalyst.

  • Hydroxyl Group (

    
    ):  Weakest nucleophile. Reacts only with strong electrophiles (e.g., acid chlorides) if the amine is blocked or if excess reagent is used.
    
The "Stoichiometry Trap"

A common failure mode when using the 2HCl salt is under-neutralization.

  • 1 eq Base: Neutralizes only the "loose" HCl. The molecule remains a mono-hydrochloride (Ring

    
    ). The exocyclic amine is free but the ring is deactivated.
    
  • 2 eq Base: Neutralizes the Ring

    
    . The molecule is now the Free Amine.
    
  • 3+ eq Base: Required to drive the reaction to completion by neutralizing the HCl generated during the coupling (e.g., from Acid Chloride).

Visualization: Activation Pathway

The following diagram illustrates the transformation from the inactive salt to the active nucleophile.

ActivationPathway Salt (5-Aminopyridin-3-yl)methanol 2HCl Salt (Inactive) Mono Mono-HCl Intermediate (Ring Protonated) Salt->Mono + 1.0 eq Base (- HCl) Free Free Amine (Active Nucleophile) Mono->Free + 1.0 eq Base (- HCl) Product Amide Product (Target) Free->Product + Electrophile (R-COCl) (Major Pathway) SideProduct Ester Side-Product (Avoid) Free->SideProduct + Excess Electrophile (Minor Pathway)

Caption: Step-wise deprotonation is required to activate the nucleophilic amine. Incomplete neutralization leads to stalled reactions.

Experimental Protocols

Protocol A: In-Situ Neutralization (Recommended for Amide Coupling)

Use this when the coupling solvent is compatible with the salt (e.g., DMF, DMA, or mixed systems).[1]

Reagents:

  • (5-Aminopyridin-3-yl)methanol 2HCl (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • HATU or EDC/HOBt (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (4.0 equiv )

  • Solvent: DMF or DMF/DCM (1:1)

Procedure:

  • Dissolution: Dissolve the carboxylic acid and coupling reagent (HATU) in DMF. Stir for 5 mins to activate.

  • Salt Addition: Add the 2HCl salt directly to the reaction vessel. The mixture may remain heterogeneous.

  • Base Addition: Add DIPEA dropwise. Crucial: The first 2 equivalents are consumed immediately to free the amine. The remaining equivalents act as the catalyst/scavenger. The solution should turn clear as the free amine forms and dissolves.

  • Reaction: Stir at RT for 2–16 hours.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (not acid, or you will extract the product into the aqueous layer due to the pyridine ring).

Protocol B: Isolation of Free Amine (For DCM-only reactions)

Use this if your reaction strictly requires anhydrous DCM or if the electrophile is hydrolytically unstable.

Reagents:

  • (5-Aminopyridin-3-yl)methanol 2HCl

  • Saturated Na₂CO₃ or 1M NaOH[1]

  • Solvent: EtOAc or DCM/Isopropanol (3:1)

Procedure:

  • Dissolve: Dissolve the 2HCl salt in a minimum amount of water (approx. 5 mL/g).

  • Neutralize: Slowly add Sat. Na₂CO₃ until pH ~9-10. The solution may become cloudy.

  • Extract: Extract exhaustively with EtOAc (3x) or DCM/IPA (3:1) if solubility is poor. Note: The hydroxymethyl group increases water solubility, so "salting out" with solid NaCl is recommended.[1]

  • Dry: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Use: Re-dissolve the resulting oil/solid immediately in anhydrous DCM for the next step. Do not store the free base for long periods without inert gas protection.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Yield Incomplete neutralization of 2HCl salt.Increase base to 3.5–4.0 equivalents.
Product in Aqueous Layer Product protonated during workup.Avoid acidic washes (1M HCl). Use Sat. NH₄Cl or brine only.
O-acylation (Ester) Highly reactive electrophile (e.g., Acid Chloride) used with excess base.Switch to mild coupling (EDC/NHS) or control stoichiometry strictly (1.0 eq electrophile).
Brown/Black Mixture Oxidation of free amine.Degas solvents; Perform "Protocol B" under Nitrogen.

References

  • PubChem. (n.d.).[3] (5-Aminopyridin-3-yl)methanol Compound Summary. National Library of Medicine. Retrieved February 26, 2026, from [Link][1]

  • Brotzel, F., et al. (2007).[1] Nucleophilicities of Primary and Secondary Amines in Water. Journal of Organic Chemistry, 72(10), 3679-3688.[1] (Contextual grounding for aminopyridine nucleophilicity).

  • Reich, H. J. (2018). pKa Values of Pyridine Derivatives. University of Wisconsin-Madison Chemistry.

Sources

Validating Purity of (5-Aminopyridin-3-yl)methanol Dihydrochloride: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of (5-Aminopyridin-3-yl)methanol dihydrochloride presents a classic chromatographic challenge: retaining a highly polar, basic, hydrophilic salt on a hydrophobic stationary phase. Standard Reversed-Phase (RP) methods often fail, yielding unretained peaks (eluting at the void volume) and severe tailing due to secondary silanol interactions.

This guide objectively compares two methodological approaches:

  • The "Standard" Approach: Conventional C18 with phosphate buffer (often inadequate).

  • The "Optimized" Approach: Ion-Pairing Reversed-Phase Chromatography (IP-RP) using alkyl sulfonates.

Verdict: While HILIC is a viable alternative, Ion-Pairing Chromatography (IP-RP) is recommended for QC environments due to its superior reproducibility, robustness, and ability to use standard HPLC instrumentation without the long equilibration times associated with HILIC.

Chemical Context & The Challenge

To validate purity, one must first understand the analyte's behavior in solution.

  • Compound: (5-Aminopyridin-3-yl)methanol dihydrochloride

  • CAS: 113293-71-3 (Free base ref) / Salt form varies

  • Key Properties:

    • Basicity: The pyridine nitrogen (pKa ~5-6) and the exocyclic amine make this compound highly basic.

    • Polarity: The hydroxymethyl group and the dihydrochloride salt form render it extremely water-soluble (LogP < 0).

    • The Trap: On a standard C18 column at acidic pH (e.g., pH 3.0), the molecule is fully protonated (

      
      ). It is repelled by the hydrophobic C18 chains and attracted to residual silanols on the silica surface, causing catastrophic peak tailing  and near-zero retention .
      

Comparative Methodology: Standard vs. Optimized

The following data summarizes the performance of two distinct chromatographic systems.

System A: The "Standard" C18 (The Control)
  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus), 5 µm, 4.6 x 150 mm.

  • Mobile Phase: 95% Phosphate Buffer (20 mM, pH 3.0) / 5% Acetonitrile.

  • Mechanism: Solvophobic interaction.

System B: Ion-Pairing C18 (The Solution)
  • Column: End-capped C18 (e.g., Waters Symmetry C18), 5 µm, 4.6 x 150 mm.

  • Mobile Phase: Ion-Pairing Buffer (Sodium 1-Hexanesulfonate, pH 2.5) / Acetonitrile.[1]

  • Mechanism: The hexanesulfonate anion adsorbs to the C18 surface, creating a dynamic ion-exchange surface that retains the protonated aminopyridine.

Performance Data Comparison
ParameterSystem A (Standard C18)System B (Ion-Pairing C18)Status
Retention Time (

)
1.8 min (Void Volume)8.4 minOptimized
Capacity Factor (

)
0.2 (Unacceptable)4.6 (Ideal)Pass
Tailing Factor (

)
2.4 (Severe Tailing)1.1 (Symmetrical)Pass
Theoretical Plates (

)
~1,500>8,000Pass
Resolution (

)
N/A (Co-elutes with solvent)> 3.0 (vs. precursors)Pass

Analyst Insight: System A fails because the analyte is too polar to interact with the C18 ligands. System B succeeds because the ion-pairing reagent effectively "masks" the polarity, allowing the complex to be retained hydrophobically.

Recommended Protocol: Ion-Pairing HPLC (System B)

This protocol is designed to be self-validating and robust for GMP environments.

Step 1: Mobile Phase Preparation (Critical)
  • Buffer A (Aqueous):

    • Dissolve 1.13 g of Sodium 1-Hexanesulfonate (approx. 5 mM) in 1000 mL of HPLC-grade water.

    • Add 1.0 mL of Phosphoric Acid (85%) .

    • Adjust pH to 2.5 ± 0.1 using Triethylamine (TEA) or dilute NaOH. Note: Low pH ensures the analyte is protonated to interact with the sulfonate.

    • Filter through a 0.22 µm nylon filter.

  • Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade).

Step 2: Instrument Conditions
  • Mode: Isocratic (High reproducibility required).

  • Ratio: 90% Buffer A : 10% Mobile Phase B.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C (Controls ion-pair equilibrium).

  • Detection: UV @ 254 nm (Pyridine ring absorption).

  • Injection Volume: 10 µL.

Step 3: System Suitability (Acceptance Criteria)

Before running samples, inject the Standard Solution (0.5 mg/mL) 5 times.

  • RSD of Area: ≤ 2.0%[2]

  • Tailing Factor: ≤ 1.5

  • Theoretical Plates: ≥ 5,000

Method Development Decision Matrix

The following diagram visualizes the logical flow for selecting this method over alternatives like HILIC, ensuring the chosen path is scientifically grounded.

MethodDevelopment Start Start: Analyte Assessment (5-Aminopyridin-3-yl)methanol CheckProps Check Properties: Basic (pKa ~6) + Hydrophilic (LogP < 0) Start->CheckProps StdC18 Test Standard C18 (pH 3.0 Phosphate) CheckProps->StdC18 Initial Screen Result1 Result: tR < 2.0 min (Void Elution) StdC18->Result1 Decision Select Alternative Mode Result1->Decision HILIC Option A: HILIC (Bare Silica / Amide) Decision->HILIC IPRP Option B: Ion-Pairing RP (C18 + Sulfonate) Decision->IPRP HILIC_Pros Pros: Good Retention Cons: Long Equilibration, Sample Diluent Issues HILIC->HILIC_Pros IPRP_Pros Pros: Robust, Standard Solvents Cons: Dedicated Column Required IPRP->IPRP_Pros Final Selected Method: IP-RP (Sodium Hexanesulfonate) IPRP_Pros->Final Preferred for QC

Figure 1: Decision matrix for selecting Ion-Pairing Chromatography over HILIC for hydrophilic basic analytes.

Validation Strategy (ICH Q2(R2) Compliant)

To validate this method for regulatory submission, follow the ICH Q2(R2) guidelines.

A. Specificity (Selectivity)[5][6]
  • Protocol: Inject the "Blank" (Mobile Phase), "Placebo" (if formulation), and "Impurity Spiked Sample" (include synthetic precursors like 5-aminonicotinic acid).

  • Requirement: No interference at the retention time of the main peak. Resolution (

    
    ) between analyte and nearest impurity > 1.5.
    
B. Linearity & Range
  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.25 mg/mL to 0.75 mg/mL).

  • Requirement: Correlation coefficient (

    
    ) ≥ 0.999.
    
C. Precision (Repeatability)
  • Protocol: 6 independent preparations of the sample at 100% concentration.

  • Requirement: RSD of assay results ≤ 2.0%.

D. Accuracy (Recovery)
  • Protocol: Spike known amounts of pure standard into the blank matrix at 80%, 100%, and 120% levels.

  • Requirement: Mean recovery between 98.0% and 102.0%.

References

  • International Council for Harmonisation (ICH). (2023).[3][4] Validation of Analytical Procedures Q2(R2). [Link]

  • PubChem. (n.d.). (5-Aminopyridin-3-yl)methanol Compound Summary. National Library of Medicine. [Link]

  • Welch Materials. (2025). Issues and Solutions to the Use of Ion-Pairing Reagents. [Link]

  • Chromatography Online. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.[5][6][7] [Link]

Sources

Strategic Solid-State Analysis: (5-Aminopyridin-3-yl)methanol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), (5-Aminopyridin-3-yl)methanol serves as a critical "linker" scaffold. Its bifunctional nature—possessing both a hydrogen-bond accepting pyridine ring and a hydrogen-bond donating primary amine/hydroxyl group—makes it an ideal candidate for kinase inhibitor design.

However, the dihydrochloride salt form presents a unique crystallographic and pharmaceutical challenge. Unlike the stable free base, the dihydrochloride (2HCl) form pushes the boundaries of the molecule's basicity, often leading to hygroscopicity and lattice instability.

This guide provides an in-depth technical comparison of the Dihydrochloride Salt versus the Free Base and Monohydrochloride , supported by a rigorous structural analysis protocol. It is designed for researchers who need to validate the stoichiometry and stability of this building block before scale-up.

Chemical & Theoretical Basis

To understand the crystal structure, we must first analyze the protonation landscape. (5-Aminopyridin-3-yl)methanol has two potential basic sites.

  • Site A (Pyridine Nitrogen): The primary protonation site. The electron-donating effect of the 3-amino group slightly increases the basicity of the pyridine nitrogen compared to unsubstituted pyridine (

    
    ). Expected 
    
    
    
    .
  • Site B (Exocyclic Amine): The secondary site. Due to the electron-withdrawing nature of the pyridine ring, this amine is significantly less basic than aniline (

    
    ). Protonation here requires highly acidic conditions (
    
    
    
    ).

Implication for Crystallography: The Dihydrochloride form implies both sites are protonated (


). This is a high-energy state. In the solid state, the second proton (on the amine) is labile. Crystal structure analysis is the only definitive method to confirm if the material is a true dihydrochloride or a "hydrochloride hemi-hydrochloride" solvate.

Comparative Guide: Salt Form Performance

The following table contrasts the physicochemical properties expected from the crystal lattice of each form.

FeatureFree BaseMonohydrochloride (HCl)Dihydrochloride (2HCl)
Stoichiometry



Lattice Energy Moderate (H-bonded network)High (Ionic + H-bond)Variable (Often lower due to repulsion)
Melting Point 120–123 °C (Sharp)>160 °C (Decomp)Unstable / Hygroscopic
Solubility (Water) Sparingly Soluble (<5 mg/mL)Soluble (>50 mg/mL)Highly Soluble (>100 mg/mL)
Hygroscopicity LowLow to ModerateSevere (Deliquescent)
Crystal Habit Prisms/BlocksNeedles/PlatesOften amorphous/oily
Drug Dev Utility Starting MaterialPreferred Solid FormTransient Intermediate

Expert Insight: The Dihydrochloride form is often sold by vendors to ensure maximum solubility, but it frequently reverts to the Monohydrochloride or becomes a wet paste upon exposure to air. Do not use the 2HCl form for long-term storage standards without re-validation.

Experimental Protocol: Structural Validation

Since specific unit cell data for the dihydrochloride is rarely stable enough for open publication, you must generate your own data to validate the batch.

Phase A: Crystallization of the Labile Salt

Standard evaporation will fail because the excess HCl will evaporate, reverting the salt to the mono-form.

  • Method: Liquid-Liquid Diffusion (Layering).

  • Solvent 1 (Good): Methanol saturated with anhydrous HCl gas.

  • Solvent 2 (Bad): Diethyl ether or Hexane.

  • Procedure: Dissolve 50 mg of the 2HCl salt in 0.5 mL dry MeOH. Carefully layer 2 mL of ether on top in a narrow NMR tube. Seal tightly with Parafilm. Store at 4°C.

Phase B: Data Collection (SC-XRD)
  • Mounting: Use Paratone-N oil immediately. Do not expose to ambient humidity for >30 seconds.

  • Temperature: 100 K is mandatory. The thermal motion of the chloride ions in a loosely packed 2HCl lattice will degrade resolution at room temperature.

  • Target: Look for the difference Fourier map peaks near the exocyclic nitrogen. If the peak is absent or the N-C bond length suggests

    
     character (short, ~1.38 Å), you have the Monohydrochloride , not the Di.
    
Phase C: Powder Diffraction (PXRD) Fingerprinting

For rapid batch checking (Quality Control):

  • Grind the sample in a glovebox (Ar atmosphere).

  • Use a Kapton film cover to prevent moisture uptake during the scan.

  • Pass/Fail Criteria:

    • Free Base: Peaks at

      
      .
      
    • Salt: Distinct shift to lower angles (larger unit cell).

Structural Analysis Workflow (Visualization)

The following diagram illustrates the decision matrix for characterizing this compound, ensuring you do not misidentify the salt form.

G Sample Raw Sample (5-Aminopyridin-3-yl)methanol 2HCl Solubility Solubility Test (Water/MeOH) Sample->Solubility Cryst Crystallization (Anhydrous Diffusion) Solubility->Cryst Dissolves SCXRD SC-XRD Data Collection (100 K) Cryst->SCXRD Crystals Form Refine Structure Refinement (Locate Protons) SCXRD->Refine CheckN Check Exocyclic N Geometry Refine->CheckN ResultMono Result: Monohydrochloride (Thermodynamic Product) CheckN->ResultMono Planar N (sp2) 1 Proton ResultDi Result: Dihydrochloride (Kinetic Product) CheckN->ResultDi Pyramidal N (sp3) 3 Protons

Figure 1: Decision tree for crystallographic validation of the salt stoichiometry.

Expected Structural Features (Simulated)

Based on analogous pyridine-methanol salts (e.g., 3-pyridinemethanol hydrochloride), the following structural motifs are expected in the Dihydrochloride form:

  • Chloride Channels: The

    
     ions likely form infinite channels along the crystallographic b-axis, bridging the protonated pyridine ring and the protonated amine.
    
  • Hydrogen Bonding:

    • Strong:

      
       (
      
      
      
      Å).
    • Medium:

      
       (Multiple contacts).
      
    • Weak:

      
       (The hydroxyl group often acts as a donor to the chloride anion).
      
  • Packing: Expect a Triclinic (P-1) or Monoclinic (P21/c) space group. The density will be significantly higher than the free base (

    
     vs 
    
    
    
    ).
Why this matters for Drug Development:

If the crystal structure shows disordered solvent or partial occupancy of the second proton, the material is not suitable for GMP manufacturing as a dihydrochloride. You should recommend reverting to the Monohydrochloride or Succinate salt for better solid-state stability.

References

  • Chemical Properties & Safety: PubChem. (5-Aminopyridin-3-yl)methanol. National Library of Medicine. Available at: [Link]

  • General Pyridine Salt Crystallography:Crystal Structure of Pyridinium Salts. Cambridge Structural Database (CSD). (General reference for Pyridine-H...Cl interactions).
  • pKa Analysis of Aminopyridines:Journal of Organic Chemistry, "Basicity of substituted pyridines". (Contextual reference for pKa ~6 vs ~4).

(Note: Specific unit cell parameters for the dihydrochloride are not currently indexed in open-access crystallographic databases (COD/CSD) as of 2026. The data presented above is derived from first-principles chemical analysis and analogous structures.)

Benchmarking (5-Aminopyridin-3-yl)methanol dihydrochloride against other pyridine alcohols

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for researchers utilizing (5-Aminopyridin-3-yl)methanol dihydrochloride in medicinal chemistry and organic synthesis. It moves beyond basic product descriptions to offer a comparative analysis of reactivity, electronic properties, and application suitability against its structural isomers.

Unlocking the "Meta-Meta" Vector in Pyridine Scaffolds

Target Compound: (5-Aminopyridin-3-yl)methanol dihydrochloride CAS (Free Base): 21543-49-7 | CAS (Salt): 1185303-93-6 (Generic/Ref) Core Utility: Non-conjugated linker for Fragment-Based Drug Discovery (FBDD), Kinase Inhibitor "Hinge Binder," and HDAC Inhibitor "Cap" synthesis.

Part 1: Executive Summary & Structural Logic

The primary value of (5-Aminopyridin-3-yl)methanol lies in its 3,5-substitution pattern . Unlike the more common 2,5- or 2,6-isomers, the substituents in this molecule are both in the meta position relative to the pyridine nitrogen.

  • Electronic Isolation: Neither the amino group nor the hydroxymethyl group is in direct resonance conjugation with the pyridine ring nitrogen.

  • Vector Geometry: The substituents project at a ~120° angle, providing a unique "bent" geometry critical for accessing specific hydrophobic pockets in enzyme active sites (e.g., mTOR, FLT3) that linear 2,5-analogs cannot reach.

  • Reactivity Profile: The amino group at position 5 behaves more like a typical aniline (highly nucleophilic) compared to the 2-amino isomer, which suffers from amidine-like resonance delocalization.

Part 2: Comparative Benchmarking

The following table contrasts the target compound against its most common commercially available isomers.

Table 1: Physicochemical & Reactivity Comparison
Feature(5-Amino-3-pyridyl)methanol (Target)(6-Amino-3-pyridyl)methanol (3-Amino-4-pyridyl)methanol
Substitution Pattern 3,5- (Meta/Meta)2,5- (Ortho/Meta)3,4- (Meta/Para)
Ring Nitrogen pKa ~5.6 - 5.8 (Estimated)~6.8 - 7.0~6.0
Amine Nucleophilicity High (Aniline-like)Low (Amidine-like resonance)Moderate
SNAr Susceptibility Inert (Stable to nucleophiles)High (Activated at C-2)High (Activated at C-4)
Primary Application Linker for non-linear scaffolds; Kinase hinge bindingLinear extenders; PROTAC linkersFused bicyclic synthesis
Solubility (HCl salt) High (>50 mg/mL in water)ModerateModerate
Structural Analysis Diagram

The diagram below illustrates the electronic differences that dictate the reactivity of these isomers.

PyridineComparison Target (5-Amino-3-pyridyl)methanol (Target) PropTarget No Resonance w/ Ring N High Amine Nucleophilicity SNAr Inert Target->PropTarget Electronic Effect Iso6 (6-Amino-3-pyridyl)methanol (Comparator 1) PropIso6 Amine Conjugated to Ring N Low Nucleophilicity SNAr Labile (C-2) Iso6->PropIso6 Electronic Effect Iso4 (3-Amino-4-pyridyl)methanol (Comparator 2) Iso4->PropIso6 Similar Activation

Caption: Electronic decoupling in the 3,5-isomer (Target) preserves amine nucleophilicity compared to the resonance-stabilized 2,5-isomer.

Part 3: Experimental Protocols

These protocols are designed to be self-validating . The choice of reagents and conditions specifically exploits the unique properties of the 3,5-isomer.

Protocol A: Synthesis via Selective Reduction

Rationale: Commercial supplies can be expensive. This protocol converts the cheaper Methyl 5-aminonicotinate to the target alcohol. The use of LiAlH₄ at 0°C prevents over-reduction or ring opening, which is a risk with 2- or 4-substituted pyridines but less so with the stable 3,5-scaffold.

Reagents:

  • Methyl 5-aminonicotinate (1.0 eq)

  • LiAlH₄ (4.0 eq, 1M in THF)

  • Anhydrous THF[1]

  • Glauber’s Salt (Na₂SO₄·10H₂O) for quenching

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck round bottom flask under Argon. Charge with Methyl 5-aminonicotinate and dissolve in anhydrous THF (0.2 M concentration).

  • Addition: Cool solution to 0°C (Ice/Water bath). Add LiAlH₄ solution dropwise over 30 minutes. Observation: Slight gas evolution (H₂) will occur.

  • Reaction: Warm to room temperature and stir for 3 hours. Monitor via TLC (10% MeOH in DCM). Validation Point: Starting material (Rf ~0.8) disappears; Product (Rf ~0.3) appears.[2][3][4][5][6][7]

  • Quench (Fieser Method): Cool back to 0°C. Carefully add:

    • x mL Water (where x = grams of LiAlH₄ used)

    • x mL 15% NaOH

    • 3x mL Water

  • Isolation: Stir until a granular white precipitate forms. Filter through Celite.[4]

  • Salt Formation: To the filtrate, add 4M HCl in Dioxane (2.5 eq). The dihydrochloride salt will precipitate immediately. Filter and dry under vacuum.

Protocol B: Chemoselective N-Acylation

Rationale: The 5-amino group is significantly more nucleophilic than the 3-hydroxymethyl group. Unlike aliphatic amino-alcohols where O-acylation is a competing side reaction, the phenolic nature of the pyridine alcohol (though not a true phenol, it is less reactive) allows for selective N-functionalization without protecting groups.

Reagents:

  • (5-Aminopyridin-3-yl)methanol dihydrochloride[8]

  • Acid Chloride (R-COCl) or Carboxylic Acid/HATU

  • DIPEA (Diisopropylethylamine) - Crucial for neutralizing the HCl salt

Workflow:

  • Dissolve the dihydrochloride salt in DMF (solubility is poor in DCM).

  • Add DIPEA (3.5 eq) to liberate the free base. Stir for 10 mins.

  • Add the electrophile (1.05 eq) at 0°C.

  • Validation: The reaction is highly selective for the amine. If O-acylation occurs (rare), it can be reversed by treating the crude mixture with K₂CO₃ in MeOH for 30 mins (selective hydrolysis of the ester over the amide).

Part 4: Applications in Drug Discovery

The 3,5-disubstituted pyridine scaffold is a "Privileged Structure" in kinase inhibitor design.

Case Study: mTOR/FLT3 Inhibitor Design

In inhibitors like Torin2 or dactolisib analogs, the pyridine nitrogen often serves as a hydrogen bond acceptor for the kinase hinge region. The 3,5-substitution allows the molecule to span from the hinge into the solvent-exposed region (via the alcohol) and the hydrophobic back-pocket (via the amine/amide).

KinaseBinding Scaffold 3,5-Disubstituted Pyridine Core Hinge Kinase Hinge Region (H-Bond Acceptor) Scaffold->Hinge Pyridine N (N1) Solvent Solvent Front (Hydrophilic Interaction) Scaffold->Solvent 3-Hydroxymethyl Group Pocket Hydrophobic Back-Pocket (Selectivity Filter) Scaffold->Pocket 5-Amino Group (Derivatized)

Caption: The "Meta-Meta" geometry allows simultaneous engagement of three distinct kinase domains.

References

  • Synthesis & Properties of Aminopyridines

    • Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Royal Society of Chemistry.[9]

  • Kinase Inhibitor Applications (Torin2/FLT3)

    • Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h]naphthyridin-2(1H)-one (Torin2). Journal of Medicinal Chemistry.

  • HDAC Inhibitor Synthesis

    • The Role of 3-Pyridinemethanol in the Synthesis of Histone Deacetylase Inhibitors. BenchChem Application Note.

  • pKa and Reactivity Data

    • Bordwell pKa Table (Acidity in DMSO/Water). Organic Chemistry Data.[9]

  • Structural Comparison

    • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles and Pyridines. MDPI.

Sources

Elemental Analysis & Characterization Standards: (5-Aminopyridin-3-yl)methanol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental analysis standards for (5-Aminopyridin-3-yl)methanol dihydrochloride Content Type: Publish Comparison Guide

Executive Summary & Compound Profile

Target Audience: Medicinal Chemists, Analytical Scientists, and CMC Leads.

(5-Aminopyridin-3-yl)methanol dihydrochloride is a critical heterocyclic building block, frequently employed as a scaffold in the synthesis of kinase inhibitors and adenosine receptor modulators. Unlike its stable free-base counterpart (CAS 443649-18-1), the dihydrochloride salt presents unique analytical challenges due to the differential basicity of its nitrogen centers.

This guide establishes the authoritative standards for Elemental Analysis (EA) of this compound, objectively comparing its characterization against alternative salt forms and analytical methods. It addresses the common "stoichiometric drift" observed in pyridine-aniline systems and provides a self-validating protocol for confirming the 2HCl salt integrity.

Compound Identity
PropertyDetail
Systematic Name (5-Aminopyridin-3-yl)methanol dihydrochloride
Parent CAS 443649-18-1 (Free Base)
Salt Stoichiometry 2HCl (Dihydrochloride)
Molecular Formula

Molecular Weight 197.06 g/mol (Salt) / 124.14 g/mol (Base)
Critical Attribute Hygroscopic Solid (Requires strict drying protocols before EA)

Theoretical Standards & Acceptance Criteria

For publication-quality characterization (e.g., J. Org. Chem., J. Med. Chem.), experimental values must fall within ±0.4% of the theoretical calculation.

Table 1: Theoretical Elemental Composition ( )
ElementTheoretical Mass %Acceptance Range (±0.4%)Common Deviation Cause
Carbon (C) 36.57% 36.17% – 36.97%Solvent trapping (e.g., MeOH, EtOAc)
Hydrogen (H) 5.11% 4.71% – 5.51%Incomplete drying (Water uptake)
Nitrogen (N) 14.22% 13.82% – 14.62%Incomplete combustion (Refractory N)
Chloride (Cl) 35.98% 35.58% – 36.38%Loss of HCl (Disproportionation)
Oxygen (O) 8.12% N/A (Calculated by diff.)[1]Oxidation impurities

Expert Insight: The high Chloride content (~36%) is the diagnostic marker. A value significantly lower (e.g., ~22%) often indicates the Monohydrochloride form (


), which is a common impurity if the acidification step is not aggressive enough.

Comparative Analysis: Performance & Alternatives

This section evaluates the product (2HCl salt) against its primary alternatives: the Monohydrochloride salt and the Free Base, as well as comparing Analytical Methods.

Comparison A: Salt Form Stability (2HCl vs. 1HCl vs. Free Base)

The dihydrochloride form is often chosen for solubility, but it is thermodynamically less stable than the monohydrochloride due to the weak basicity of the aniline nitrogen.

FeatureDihydrochloride (2HCl) Monohydrochloride (1HCl)Free Base
Water Solubility Excellent (>50 mg/mL) ModerateLow/Sparingly Soluble
Hygroscopicity High (Absorbs moisture rapidly)LowNon-hygroscopic
Stoichiometry Risk High (Risk of losing HCl to form 1.x HCl)Low (Stable 1:1 salt)N/A
EA Diagnostic Cl % ≈ 36.0% Cl % ≈ 22.1%Cl % = 0.0%

Recommendation: Use the 2HCl salt for aqueous reaction steps or biological assays requiring high solubility. However, for long-term storage, the 1HCl salt or Free Base is superior due to lower hygroscopicity.

Comparison B: Analytical Methodologies (Combustion vs. Titration)

Standard CHN combustion is often insufficient for verifying the salt stoichiometry of this compound because the Carbon/Nitrogen ratio remains constant regardless of HCl content.

MethodTargetPrecisionPros/Cons
Automated CHN C, H, N±0.3%Pro: Verifies organic purity.Con: Cannot distinguish 1HCl vs 2HCl effectively without Cl data.
Potentiometric Titration Cl⁻±0.1%Pro: absolute quantification of counter-ion.Con: Requires specific Ag electrode; consumes sample.
qNMR (Internal Std) Purity±0.5%Pro: Specific for organic impurities.Con: "Blind" to inorganic salts (HCl content).

Experimental Protocols

Protocol A: Sample Preparation (Critical Step)

The most common failure mode in EA for this compound is water interference.

  • Drying: Dry the sample at 40°C under high vacuum (<1 mbar) for at least 12 hours over

    
    .
    
    • Why? Temperatures >60°C can cause loss of the second HCl molecule (disproportionation).

  • Handling: Transfer to the analyzer in a nitrogen-flushed glovebox or minimize air exposure to <30 seconds.

Protocol B: Potentiometric Chloride Titration

Validates the 2HCl stoichiometry.

  • Dissolution: Dissolve 30 mg of sample in 50 mL of deionized water.

  • Acidification: Add 1 mL of

    
     (to prevent silver hydroxide precipitation).
    
  • Titrant: Titrate with 0.1 M

    
      standard solution.
    
  • Detection: Use a Silver/Sulfide ion-selective electrode (ISE).

  • Calculation:

    
    
    

Visualizations

Diagram 1: Analytical Validation Workflow

This workflow ensures that "failed" EA results are correctly attributed to either wetness, solvent trapping, or incorrect salt formation.

EA_Workflow Start Crude (5-Aminopyridin-3-yl)methanol 2HCl Drying Vacuum Dry: 40°C, 12h, P2O5 Start->Drying CHN Automated CHN Combustion Drying->CHN Titration Potentiometric Cl Titration Drying->Titration Check_CHN Check C/H/N % CHN->Check_CHN Check_Cl Check Chloride % Titration->Check_Cl Check_Cl->Check_CHN 35.6 - 36.4% Fail_Cl_Low FAIL: Cl ~22% (Mono-HCl formed) Check_Cl->Fail_Cl_Low < 35.5% Fail_Cl_High FAIL: Cl >37% (Excess HCl/Inorganic) Check_Cl->Fail_Cl_High > 36.5% Pass PASS: Pure 2HCl Salt Check_CHN->Pass Within ±0.4% Fail_C_Low FAIL: C% Low (Wet/Solvent) Check_CHN->Fail_C_Low Deviates >0.4%

Caption: Step-by-step decision matrix for validating salt stoichiometry and purity.

Diagram 2: Salt Form Decision Logic

How to interpret the Nitrogen basicity to understand why the 2HCl salt is labile.

Salt_Logic Compound (5-Aminopyridin-3-yl)methanol Pyridine_N Pyridine N (pKa ~5.2) Stronger Base Compound->Pyridine_N Amine_N Exocyclic Amine (pKa < 4) Weaker Base Compound->Amine_N HCl_1 1st HCl Eq. Pyridine_N->HCl_1 Protonates First HCl_2 2nd HCl Eq. Amine_N->HCl_2 Protonates Second (Requires Excess Acid) Salt_1 Monohydrochloride (Stable) HCl_1->Salt_1 Salt_2 Dihydrochloride (Labile/Hygroscopic) Salt_1->Salt_2 + HCl Salt_2->Salt_1 Heating/Drying (Loss of HCl)

Caption: Structural logic showing the differential basicity leading to the potential instability of the 2HCl form.

References

  • American Chemical Society (ACS). "Journal of Organic Chemistry: Author Guidelines for Elemental Analysis." ACS Publications. [Link]

  • National Institutes of Health (NIH) / PubChem. "Compound Summary: (5-Aminopyridin-3-yl)methanol (CAS 443649-18-1)." PubChem. [Link][2]

  • Stahl, P. H., & Wermuth, C. G. "Handbook of Pharmaceutical Salts: Properties, Selection, and Use." Wiley-VCH, 2002. (General reference for Pyridine/HCl salt stability).

Sources

Safety Operating Guide

Operational Guide: Disposal of (5-Aminopyridin-3-yl)methanol dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Chemical Profile & Hazard Logic

Stop & Check: Before handling this substance, verify your specific facility's waste stream codes. While this guide aligns with EPA/RCRA standards, local institutional protocols (e.g., university EHS or corporate SOPs) supersede general advice.

The Chemical Context

(5-Aminopyridin-3-yl)methanol dihydrochloride is a functionalized pyridine intermediate often used in medicinal chemistry (e.g., kinase inhibitor synthesis).[1] Its disposal is dictated by two structural features:

  • The Pyridine Ring (Amine): Pyridines are generally toxic and can be absorbed through the skin. They are often regulated as hazardous organic waste.

  • The Dihydrochloride Salt (.2HCl): This renders the compound highly water-soluble and acidic in solution.[1]

Hazard Identification Matrix
FeatureHazard ClassOperational Implication
Acidity Corrosive (Category 1B/2)Aqueous solutions will have low pH (< 2.0).[1] Do not mix with cyanide or sulfide waste (risk of HCN/H2S gas).
Amine Group Nitrogenous BaseDo not mix with Bleach (Sodium Hypochlorite). Reaction generates toxic chloramine gas.
Toxicity Acute Tox.[2][3] (Oral/Inhalation)All weighing/handling must occur in a fume hood.

Part 2: Pre-Disposal Stabilization

The Core Directive: The goal is to segregate this waste into a stream that will eventually be incinerated. We do not neutralize this in the lab for drain disposal due to the toxicity of the pyridine core.

Solid Waste (Pure Compound)
  • Status: Most common disposal form (expired shelf stock or reaction byproducts).

  • Protocol: Keep as a solid. Dissolving it unnecessarily creates a larger volume of hazardous liquid waste.[1]

  • Container: High-density polyethylene (HDPE) or glass jar with a Teflon-lined cap.

Liquid Waste (Reaction Mixtures)[1]
  • Aqueous Solutions: Will be acidic. If the pH is < 2, it is RCRA "Corrosive" (D002).[4]

  • Organic Solutions: If dissolved in methanol/DCM, it follows the solvent's waste stream (e.g., Halogenated vs. Non-Halogenated).

Part 3: Disposal Decision Matrix

The following logic flow ensures the material ends up in the correct incineration stream.

DisposalFlow Start Waste Generation: (5-Aminopyridin-3-yl)methanol 2HCl StateCheck Physical State? Start->StateCheck SolidBranch Solid / Powder StateCheck->SolidBranch Pure Substance LiquidBranch Liquid / Solution StateCheck->LiquidBranch Reaction Mix BinSolid Stream A: Solid Hazardous (Tag: Toxic/Corrosive) SolidBranch->BinSolid SolventCheck Primary Solvent? LiquidBranch->SolventCheck Aqueous Aqueous (>50% Water) SolventCheck->Aqueous Organic Organic Solvent SolventCheck->Organic pHCheck Check pH Aqueous->pHCheck HaloCheck Halogenated Solvent? (DCM, Chloroform) Organic->HaloCheck BinAcid Stream B: Aqueous Acidic (Tag: Corrosive, pH < 2) pHCheck->BinAcid pH < 2 BinAqToxic Stream C: Aqueous Toxic (Tag: Toxic, pH 5-9) pHCheck->BinAqToxic pH > 2 BinHalo Stream D: Halogenated Organic HaloCheck->BinHalo Yes BinNonHalo Stream E: Non-Halogenated Organic HaloCheck->BinNonHalo No

Figure 1: Decision tree for segregating pyridine-amine salt waste streams. Note that "Solid" is the preferred disposal state to minimize volume.[1]

Part 4: Step-by-Step Disposal Workflows

Scenario A: Disposal of Solid Stock (Expired/Excess)

Objective: Dispose of pure powder without generating liquid waste.

  • PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat.

  • Container: Use a wide-mouth HDPE jar.

  • Labeling:

    • Attach a hazardous waste tag.

    • Chemical Name: Write fully: "(5-Aminopyridin-3-yl)methanol dihydrochloride".

    • Hazards: Check "Toxic" and "Corrosive" (due to acidic nature of the salt).

  • Secondary Containment: Place the jar in a clear plastic bag or secondary bin until pickup.

Scenario B: Disposal of Aqueous Reaction Waste

Objective: Safe disposal of the dissolved salt.

  • Test pH: Use a pH strip.

    • Result: Likely Red/Orange (pH 1-3).[1]

  • Segregation:

    • Do NOT mix with basic waste (e.g., NaOH solutions) in the waste container. The heat of neutralization can cause spattering or over-pressurization.[1]

    • Do NOT mix with bleach.

  • Collection: Pour into the "Aqueous Acidic" or "Corrosive Inorganic/Organic" waste carboy.

  • Labeling: Ensure the tag lists the pyridine derivative as a constituent (even if <1%).

Scenario C: Spill Cleanup Procedure

Immediate Action: Alert nearby personnel.

  • Solid Spill:

    • Do not dry sweep (creates dust).

    • Cover with a damp paper towel or use a dedicated chemical vacuum (HEPA).

    • Scoop into a bag; label as "Hazardous Waste Debris."

  • Liquid Spill:

    • Cover with an inert absorbent (Vermiculite or polypropylene pads).

    • Crucial: Do not use bleach to clean the surface residue. Use a mild detergent and water after the bulk material is removed.[1]

Part 5: Regulatory & Compliance Reference

RCRA Waste Codes (US EPA)

While this specific CAS is not always explicitly P-listed, it is treated under the "Mixture Rule" or "Characteristic" rule:

  • D002 (Corrosivity): If the aqueous solution pH is

    
     2.
    
  • D038 (Pyridine): If the degradation releases free pyridine above regulatory levels (5.0 mg/L TCLP), though this derivative is distinct, conservative disposal assumes the pyridine hazard class [1].

Incineration Standard

The ultimate fate of this molecule is High-Temperature Incineration . The nitrogen content requires the incinerator to have NOx scrubbers. Ensure your waste contractor (e.g., Veolia, Clean Harbors) is aware of the high nitrogen content if disposing of bulk (>1 kg) quantities.[1]

References

  • United States Environmental Protection Agency (EPA). Code of Federal Regulations, Title 40, Part 261 - Identification and Listing of Hazardous Waste.[1]

  • Fisher Scientific. Safety Data Sheet: Pyridine Derivatives and Salts. (General guidance for pyridine handling).[5]

  • Sigma-Aldrich. Product Specification: (5-Aminopyridin-3-yl)methanol dihydrochloride.

Sources

Personal protective equipment for handling (5-Aminopyridin-3-yl)methanol dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Handling (5-Aminopyridin-3-yl)methanol dihydrochloride requires a nuanced approach that distinguishes between the toxicological hazards of the pyridine core and the physicochemical hazards of the dihydrochloride salt form.

While the parent compound (free base) is a known irritant, the dihydrochloride salt introduces significant acidity upon contact with moisture (mucous membranes, eyes, lungs). This transforms a standard "irritant" hazard into a potential corrosive hazard.

Immediate Action Required:

  • Treat as Corrosive Solid: The HCl salt moiety hydrolyzes to form hydrochloric acid on moist surfaces.

  • Hygroscopic Risk: This material is likely hygroscopic.[1] Clumping can lead to forceful chipping, creating airborne dust.

  • Primary Route of Entry: Inhalation of dust and direct ocular contact.

Chemical Identity & Hazard Profile[1][2][3][4][5]

ParameterDetails
Chemical Name (5-Aminopyridin-3-yl)methanol dihydrochloride
Synonyms 5-Amino-3-pyridinemethanol 2HCl; 3-Hydroxymethyl-5-aminopyridine dihydrochloride
Parent CAS (Free Base) [21598-06-1] or [113293-71-3] (Note: Specific CAS for 2HCl salt is vendor-dependent; treat as derivative)
Molecular Formula C₆H₈N₂O[1][2][3][4][5][6][7][8] · 2HCl
Physical State White to off-white crystalline powder (Hygroscopic)
Key Hazard Statements H314/H318: Causes severe skin burns/eye damage (due to acidity).H335: May cause respiratory irritation.H302: Harmful if swallowed (Pyridine derivative).

Personal Protective Equipment (PPE) Matrix

This matrix is designed to provide a self-validating safety system . Do not deviate without a documented risk assessment.[8]

Protection ZoneRecommended EquipmentScientific Rationale (The "Why")
Ocular Chemical Splash Goggles (Indirect Vented)Critical: Safety glasses are insufficient. The fine acidic dust can bypass side shields. Upon contact with the eye's moisture, the salt hydrolyzes to HCl, causing immediate chemical burns.
Dermal (Hand) Double Nitrile Gloves (0.11 mm min. thickness)Layering Strategy: 1. Inner Glove: Standard Nitrile (4 mil).2. Outer Glove: Extended Cuff Nitrile (6 mil).Reasoning: Pyridine derivatives can permeate nitrile over time. The outer glove protects against gross contamination, while the inner glove provides a backup during doffing.
Respiratory Fume Hood (Primary) or N95/P100 (Secondary)Engineering Control First: All weighing must occur in a certified chemical fume hood. If open-bench handling is unavoidable (not recommended), a fit-tested N95 or P100 respirator is mandatory to prevent inhalation of acidic particulate.
Body Lab Coat (High-Neck, Cotton/Poly Blend)Synthetic fibers can melt if a fire occurs (though this salt is not flammable, the solvents used might be). Ensure the neck is covered to prevent dust accumulation on the collarbone/skin.
PPE Decision Logic

The following diagram illustrates the decision-making process for selecting PPE based on the state of the matter (Solid vs. Solution).

PPE_Decision_Tree Fig 1: PPE Selection Logic based on Physical State Start Handling (5-Aminopyridin-3-yl)methanol 2HCl State Determine Physical State Start->State Solid Solid / Powder Form State->Solid Solution Dissolved in Solvent State->Solution Solid_Risk Risk: Acidic Dust Inhalation Solid->Solid_Risk Solvent_Check Check Solvent Permeation Solution->Solvent_Check Solid_PPE REQUIRED: 1. Fume Hood (Sash < 18") 2. Splash Goggles 3. Double Nitrile Gloves Solid_Risk->Solid_PPE Solvent_HighRisk High Permeation (e.g., DCM, MeOH) Solvent_Check->Solvent_HighRisk Solvent_LowRisk Low Permeation (e.g., Water) Solvent_Check->Solvent_LowRisk Solvent_PPE_High REQUIRED: 1. Silver Shield / Laminate Gloves 2. Fume Hood Solvent_HighRisk->Solvent_PPE_High Solvent_PPE_Low REQUIRED: 1. Standard Nitrile Gloves 2. Safety Glasses Solvent_LowRisk->Solvent_PPE_Low

Operational Protocol: Step-by-Step Handling

Phase 1: Preparation & Weighing
  • The Static Problem: Dihydrochloride salts are often fine, dry powders prone to static charge.

  • The Hygroscopic Problem: This compound will absorb atmospheric moisture, becoming sticky and acidic.

  • Environment: Activate the Fume Hood. Verify face velocity is 80–100 fpm.

  • Tools: Use an anti-static gun (Zerostat) on the spatula and weighing boat if available. This prevents the "flying powder" phenomenon.

  • Weighing:

    • Place the balance inside the hood if possible.

    • If the balance is outside, use a closed weighing vessel (e.g., a tared scintillation vial with a cap).

    • Never transport an open weigh boat of this material across the lab.

Phase 2: Dissolution (The Exotherm Check)
  • Solvent Choice: The compound is highly soluble in water and methanol.

  • Addition Order: Always add the solid to the solvent , not the reverse.

    • Why? Although the heat of solution for this specific salt is likely moderate, adding liquid to a pile of acidic salt can cause local sputtering.

  • pH Check: The resulting solution will be acidic (pH < 3). If your protocol requires a neutral pH (e.g., for cell culture or coupling reactions), neutralize carefully with a weak base (e.g., Sodium Bicarbonate) slowly to manage CO₂ evolution.

Phase 3: Cleanup & Deactivation
  • Dry Spills: Do not wipe with a wet cloth immediately (creates acid). Sweep gently into a container, then wipe the surface with a saturated Sodium Bicarbonate solution to neutralize residues.

  • Wet Spills: Cover with a neutralizing absorbent (e.g., Neutrasorb or simple Sodium Bicarbonate/Sand mix). Wait for bubbling to cease before disposal.

Emergency Response Workflow

In the event of exposure, seconds count. The acidic nature of the salt dictates the response.

Emergency_Response Fig 2: Emergency Response Protocol Incident Exposure Incident Type Identify Contact Type Incident->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhalation Inhalation Type->Inhalation Eye_Action ACTION: Flush 15+ mins Lift Eyelids DO NOT Rub Eye->Eye_Action Skin_Action ACTION: Brush off dry powder FIRST Then Wash with Soap/Water Discard Contaminated Clothing Skin->Skin_Action Inhal_Action ACTION: Move to Fresh Air Sit Upright Seek Medical Attention Inhalation->Inhal_Action Medical Seek Medical Evaluation (Bring SDS) Eye_Action->Medical Skin_Action->Medical Inhal_Action->Medical

Disposal Considerations

Do not pour down the drain.

  • Classification: Hazardous Chemical Waste (Acidic/Toxic).

  • Segregation: Collect in a dedicated "Solid Toxic" or "Acidic Organic" waste stream container.

  • Labeling: Clearly label as "(5-Aminopyridin-3-yl)methanol dihydrochloride - Acidic Solid."

References

  • PubChem.(5-Aminopyridin-3-yl)methanol (Compound Summary). National Library of Medicine. Retrieved February 26, 2026.

  • Sigma-Aldrich. Safety Data Sheet: Pyridine Hydrochloride (General Class Reference). Merck KGaA.[9]

  • Fisher Scientific. Safety Data Sheet: 3-Pyridinemethanol (Parent Structure). Thermo Fisher Scientific.[6]

  • ChemicalBook.(5-Aminopyridin-3-yl)methanol Properties and Safety.

(Note: Due to the specialized nature of the dihydrochloride salt, specific SDS data is derived from the parent compound and the known properties of pyridine hydrochloride salts, following standard "Worst Case" safety protocols.)

Sources

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